Alaphosphin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 312628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-aminopropanoylamino)ethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYDBSYOBONRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)P(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860756 | |
| Record name | N-(1-Phosphonoethyl)alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-43-1, 66023-94-7 | |
| Record name | Phosphonic acid, [1-[(2-amino-1-oxopropyl)amino]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaphosphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC312628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Alaphosphin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin, also known as L-alanyl-L-1-aminoethylphosphonic acid, is a synthetic phosphonopeptide antibacterial agent that has garnered significant interest for its unique mechanism of action targeting bacterial cell wall synthesis.[1] Developed as a dipeptide mimetic, it was designed to exploit the peptide transport systems of bacteria to deliver a potent inhibitor of peptidoglycan biosynthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Discovery and Development
The discovery of this compound was rooted in the rational design of phosphonopeptides as mimics of the D-alanyl-D-alanine terminus of peptidoglycan precursors. The intention was to create compounds that could be actively transported into bacterial cells via peptide permeases, and then release a toxic moiety intracellularly. This compound emerged as a promising candidate from a series of synthesized phosphonopeptides due to its potent antibacterial activity and favorable pharmacokinetic properties.
Data Presentation
Antibacterial Spectrum of this compound
The in vitro antibacterial activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of its efficacy.
| Bacterium | Strain | MIC (µg/mL) | Notes |
| Escherichia coli | ATCC 25922 | 2 | Susceptible.[2] |
| Staphylococcus aureus | ATCC 25923 | 0.25 | Susceptible.[3] |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | Generally less susceptible than other Gram-negative bacteria.[4][5] |
| Enterococcus faecalis (Streptococcus faecalis) | ATCC 29212 | 1 | Susceptible. |
Note: MIC values can vary depending on the testing methodology and the specific strain of bacteria.
Enzyme Inhibition Kinetics
This compound's active metabolite, L-1-aminoethylphosphonic acid, targets key enzymes in the peptidoglycan synthesis pathway.
| Enzyme | Organism Source | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type |
| Alanine (B10760859) Racemase | Bacillus stearothermophilus | L-1-aminoethylphosphonic acid | 1 mM | N/A | Competitive, Slow-binding |
| Alanine Racemase | Streptococcus faecalis | L-1-aminoethylphosphonic acid | N/A | N/A | Time-dependent |
| UDP-N-acetylmuramoyl-L-alanine synthetase (MurC) | Escherichia coli | L-1-aminoethylphosphonic acid | N/A | N/A | N/A |
Note: N/A indicates that specific data was not available in the searched literature. The inhibition of UDP-N-acetylmuramoyl-L-alanine synthetase is considered a secondary target.[6]
Mechanism of Action
The antibacterial action of this compound is a multi-step process that relies on the metabolic machinery of the target bacteria.[6]
-
Active Transport: this compound is actively transported into the bacterial cell by stereospecific peptide permeases. This transport mechanism allows the compound to accumulate inside the cell to concentrations 100- to 1,000-fold higher than in the surrounding medium.[6]
-
Intracellular Cleavage: Once inside the cytoplasm, intracellular aminopeptidases hydrolyze the peptide bond of this compound. This cleavage releases the active antibacterial agent, L-1-aminoethylphosphonic acid, an analog of L-alanine.[6]
-
Enzyme Inhibition:
-
Primary Target - Alanine Racemase: L-1-aminoethylphosphonic acid is a potent inhibitor of alanine racemase (EC 5.1.1.1).[6] This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan. In Gram-negative bacteria like E. coli and P. aeruginosa, the inhibition is reversible and competitive.[6] In Gram-positive organisms such as S. aureus and S. faecalis, the inhibition is irreversible and time-dependent.[6]
-
Secondary Target - UDP-N-acetylmuramyl-L-alanine synthetase (MurC): L-1-aminoethylphosphonic acid can also inhibit UDP-N-acetylmuramyl-L-alanine synthetase (MurC) (EC 6.3.2.8), another key enzyme in the early stages of peptidoglycan synthesis.[6]
-
The inhibition of these enzymes leads to a depletion of D-alanine pools and the accumulation of UDP-N-acetylmuramyl-tripeptide in Gram-positive organisms, ultimately disrupting cell wall synthesis and leading to bacterial cell death.[6]
Experimental Protocols
Synthesis of this compound (L-alanyl-L-1-aminoethylphosphonic acid)
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8][9][10][11]
Protocol: Broth Microdilution Method [10]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a known concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing inoculated broth with no this compound.
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Alanine Racemase Inhibition Assay
The inhibition of alanine racemase by L-1-aminoethylphosphonic acid can be measured using a coupled-enzyme assay.[7][12][13][14][15]
Protocol: Coupled-Enzyme Assay [7]
-
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Tricine buffer (100 mM, pH 8.5)
-
L-1-aminoethylphosphonic acid (inhibitor)
-
384-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare Reaction Mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.
-
Add Inhibitor: Add varying concentrations of L-1-aminoethylphosphonic acid to the wells. Include a positive control (e.g., D-cycloserine) and a negative control (vehicle only).
-
Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.
-
Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.[13]
-
UDP-N-acetylmuramoyl-L-alanine Synthetase (MurC) Inhibition Assay
The activity of MurC and its inhibition can be monitored by detecting the production of ADP, a product of the ligase reaction.[16]
Protocol: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection assay
-
Materials:
-
Purified MurC enzyme
-
UDP-N-acetylmuramic acid (substrate)
-
L-alanine (substrate)
-
ATP (substrate)
-
L-1-aminoethylphosphonic acid (inhibitor)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Set up Reaction: In a 96-well plate, combine the MurC enzyme, UDP-N-acetylmuramic acid, L-alanine, and varying concentrations of L-1-aminoethylphosphonic acid in the reaction buffer. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
The amount of ADP produced is proportional to the luminescent signal.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 4. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]
- 5. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaphosphin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaphosphin, also known as alafosfalin, is a synthetic phosphonodipeptide with notable antibacterial and antifungal properties.[1] It functions as a prodrug, actively transported into bacterial cells where it is metabolized to its active form, L-1-aminoethylphosphonic acid. This active metabolite primarily targets and inhibits alanine (B10760859) racemase, a crucial enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. A secondary target is UDP-N-acetylmuramoyl-L-alanine synthetase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the detailed mechanism of action of this compound, supplemented with relevant experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Identification
This compound is the L-alanyl derivative of L-1-aminoethylphosphonic acid.[2] Its chemical identity is well-defined by various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | [(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid[3] |
| CAS Number | 60668-24-8[1][3][4] |
| Chemical Formula | C5H13N2O4P[1][4] |
| Molecular Weight | 196.14 g/mol [3][4] |
| SMILES | C--INVALID-LINK--P(=O)(O)O">C@@HN[1][3] |
| InChI Key | BHAYDBSYOBONRV-IUYQGCFVSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological activity, formulation, and delivery.
| Property | Value | Reference |
| Melting Point | 295–297 °C (decomposes) | [1] |
| Optical Activity | [α]20/D −45±2° (c = 1% in H2O) | [5] |
| Solubility | Soluble in DMSO | [6] |
| XLogP3-AA | -4.5 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 113 Ų | [1] |
| Appearance | White powder | [5] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). Moisture sensitive. | [6] |
Mechanism of Action: A Multi-Step Process
This compound's antibacterial effect is a result of a sequential mechanism involving active transport, intracellular activation, and subsequent inhibition of key enzymes in the peptidoglycan synthesis pathway.
Transport into the Bacterial Cell
This compound is actively transported into bacterial cells through stereospecific peptide permeases.[7] This transport mechanism allows the molecule to accumulate within the cytoplasm at concentrations significantly higher than the extracellular environment.
Intracellular Activation
Once inside the bacterium, this compound is hydrolyzed by intracellular aminopeptidases. This cleavage releases the active metabolite, L-1-aminoethylphosphonic acid (Ala(P)).[7]
Inhibition of Key Enzymes
The primary target of L-1-aminoethylphosphonic acid is alanine racemase . This enzyme is essential for the conversion of L-alanine to D-alanine, a critical component of the pentapeptide side chains of peptidoglycan. The inhibition of alanine racemase by Ala(P) differs between bacterial types:
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): The inhibition is reversible and competitive.[8]
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis): The inhibition is irreversible and time-dependent.[8]
A secondary target of this compound's active metabolite is UDP-N-acetylmuramoyl-L-alanine synthetase (MurC) , another key enzyme in the early stages of peptidoglycan biosynthesis.[7]
The overall mechanism of action can be visualized as a signaling pathway:
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the activity and mechanism of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is fundamental for assessing the antibacterial potency of this compound.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.
References
- 1. benchchem.com [benchchem.com]
- 2. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alafosfalin - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaphosphin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a synthetic phosphonopeptide antibacterial agent that acts as a prodrug, targeting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its mechanism of action is a sophisticated three-stage process involving active transport into the bacterial cell, intracellular enzymatic cleavage, and the subsequent inhibition of a key enzyme in the D-alanine biosynthetic pathway. This targeted approach, coupled with its synergy with other antibiotics, underscores its significance as a model for the rational design of antimicrobial agents. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action
The antibacterial activity of this compound is not inherent to the molecule itself but is realized through a series of events that occur within the target bacterial cell. This multi-step mechanism can be dissected into three critical stages:
-
Active Transport: this compound is actively transported into the bacterial cytoplasm by stereospecific peptide permeases.[1][2] This transport is a crucial first step, as this compound's structure mimics that of a dipeptide, allowing it to exploit the bacterium's own nutrient uptake systems.
-
Intracellular Hydrolysis: Once inside the cell, this compound is hydrolyzed by intracellular aminopeptidases. This enzymatic cleavage breaks the peptide bond, releasing the active antibacterial agent, L-1-aminoethylphosphonic acid (Ala(P)).[1][2] This intracellular activation step concentrates the active molecule within the target cell to levels 100- to 1,000-fold higher than the external concentration of this compound.[1][2]
-
Enzyme Inhibition: The released Ala(P) acts as a potent inhibitor of alanine (B10760859) racemase (EC 5.1.1.1), the primary molecular target.[1][2] Alanine racemase is a crucial enzyme in bacteria that catalyzes the conversion of L-alanine to D-alanine, an essential precursor for peptidoglycan synthesis. The inhibition of this enzyme leads to a depletion of the D-alanine pool, thereby disrupting cell wall formation and ultimately leading to cell lysis.[1]
A secondary target for Ala(P) has been identified as UDP-N-acetylmuramyl-L-alanine synthetase (MurC), another enzyme involved in the early stages of peptidoglycan biosynthesis.[1]
Differential Inhibition in Gram-Positive and Gram-Negative Bacteria
A noteworthy aspect of this compound's mechanism is the differential mode of inhibition of alanine racemase between Gram-positive and Gram-negative bacteria:
-
Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): In these organisms, Ala(P) acts as a reversible and competitive inhibitor of alanine racemase.[1]
-
Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis): In contrast, Ala(P) acts as a time-dependent, irreversible inhibitor of alanine racemase in these bacteria.[1] This irreversible inhibition is due to the extremely slow dissociation of a noncovalent enzyme-inhibitor complex.[3]
Data Presentation
Table 1: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration, MIC)
| Bacterial Species | Type | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | Varies by strain and medium |
| Pseudomonas aeruginosa | Gram-Negative | Generally less susceptible |
| Proteus spp. | Gram-Negative | Generally less susceptible |
| Staphylococcus aureus | Gram-Positive | Varies by strain and medium |
| Streptococcus faecalis | Gram-Positive | Varies by strain and medium |
| Other urinary tract infection isolates | Various | Generally susceptible |
Note: this compound's in vitro activity is significantly antagonized by small peptides present in standard peptone-based media.[2] MIC values are therefore highly dependent on the composition of the testing medium.
Table 2: Kinetic Parameters of Alanine Racemase and its Inhibition by L-1-Aminoethylphosphonic Acid (Ala(P))
| Enzyme Source | Substrate/Inhibitor | Parameter | Value |
| Streptococcus faecalis | L-Alanine | Km | 7.8 mM |
| Vmax | 3570 units/mg | ||
| D-Alanine | Km | 2.2 mM | |
| Vmax | 1210 units/mg | ||
| Bacillus stearothermophilus | L-1-Aminoethylphosphonic Acid (Ala-P) | Ki (initial reversible binding) | 1 mM |
| kinact (isomerization rate) | 6-9 min-1 | ||
| Streptococcus iniae | L-Alanine | Km | 33.11 mM |
| Vmax | 2426 units/mg | ||
| D-Alanine | Km | 14.36 mM | |
| Vmax | 963.6 units/mg | ||
| Mycobacterium tuberculosis | D-Alanine | Km (at pH 9) | 0.70 mM |
| kcat (at pH 10) | 1.63 s-1 |
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is employed to determine the MIC of this compound against various bacterial strains. It is crucial to use a defined, peptide-free minimal medium to avoid antagonism.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or buffer).
-
Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a defined minimal broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the minimal broth.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls. Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Assay for this compound Uptake
The uptake of this compound can be monitored using a radiolabeled version of the compound (e.g., [14C]-alaphosphin).
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable medium.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash them with a minimal medium or buffer, and resuspend them to a specific cell density.
-
Uptake Initiation: Initiate the uptake experiment by adding [14C]-alaphosphin to the cell suspension at a defined concentration.
-
Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity corresponds to the amount of this compound transported into the cells.
Assay for Intracellular Hydrolysis of this compound
The intracellular conversion of this compound to Ala(P) can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC).
-
Incubation: Incubate a dense bacterial cell suspension with this compound for a defined period.
-
Cell Lysis: Rapidly harvest the cells and lyse them using a suitable method (e.g., sonication, enzymatic digestion, or chemical treatment) to release the intracellular contents.
-
Sample Preparation: Remove cell debris by centrifugation and deproteinize the supernatant (e.g., by acid precipitation or ultrafiltration).
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a suitable column and mobile phase. Monitor the elution profile at an appropriate wavelength.
-
Quantification: Compare the retention times and peak areas of the samples to those of this compound and Ala(P) standards to identify and quantify the intracellular concentrations of both compounds.
Alanine Racemase Inhibition Assay
The inhibition of alanine racemase can be measured using a coupled spectrophotometric assay.
-
Enzyme Preparation: Prepare a cell-free extract containing alanine racemase from the target bacterium or use a purified enzyme preparation.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate (L-alanine or D-alanine), and any necessary cofactors (e.g., pyridoxal-5'-phosphate).
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with various concentrations of Ala(P).
-
Coupled Enzyme System: The product of the alanine racemase reaction (D-alanine or L-alanine) is used as a substrate for a second, coupled enzyme (e.g., D-amino acid oxidase or L-alanine dehydrogenase) that produces a detectable product (e.g., NADH).
-
Spectrophotometric Monitoring: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH production) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) by fitting the data to appropriate enzyme kinetic models.
Mandatory Visualizations
Caption: Overall mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Inhibition of the D-alanine synthesis pathway.
References
- 1. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Alaphosphin: A Technical Guide to the Inhibition of Alanine Racemase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a phosphonopeptide antibacterial agent that acts as a prodrug, targeting the essential bacterial enzyme alanine (B10760859) racemase. This enzyme is a crucial component in the biosynthesis of peptidoglycan, a vital structure for the integrity of the bacterial cell wall. Due to its absence in humans, alanine racemase represents a prime target for the development of novel antibiotics. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.
Mechanism of Action
This compound's antibacterial activity is a multi-step process that begins with its active transport into the bacterial cell and culminates in the disruption of cell wall synthesis.
-
Transport and Activation: this compound is actively transported into bacterial cells via peptide permeases. Inside the cell, it is hydrolyzed by intracellular peptidases, releasing the active inhibitor, L-1-aminoethylphosphonic acid (Ala(P)).[1]
-
Inhibition of Alanine Racemase: Ala(P) acts as a potent inhibitor of alanine racemase. This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential precursor for the synthesis of the peptidoglycan cell wall.
-
Differential Inhibition: The mode of inhibition by Ala(P) varies between different types of bacteria. In Gram-positive bacteria, such as Bacillus stearothermophilus, the inhibition is time-dependent and essentially irreversible.[2] In contrast, in Gram-negative bacteria, the inhibition is reversible and competitive.
-
Downstream Effects: The inhibition of alanine racemase leads to a depletion of the intracellular pool of D-alanine. This, in turn, inhibits peptidoglycan synthesis, weakening the cell wall and ultimately leading to cell lysis in susceptible bacteria.
-
Secondary Target: Evidence suggests a potential secondary target for this compound's active form, UDP-N-acetylmuramyl-L-alanine synthetase (MurC), which is also involved in the early stages of peptidoglycan biosynthesis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound's active form, L-1-aminoethylphosphonic acid (Ala(P)), against alanine racemase has been quantified in various studies. The following tables summarize key kinetic parameters.
Table 1: Inhibition of Alanine Racemase by L-1-aminoethylphosphonic acid (Ala(P))
| Enzyme Source | Inhibition Type | Ki | Reference |
| Bacillus stearothermophilus | Reversible, Competitive (initial binding) | 1 mM | [2] |
Table 2: Comparative IC50 Values of Other Alanine Racemase Inhibitors
| Inhibitor | Enzyme Source | Inhibition Type | IC50 (µM) | Reference |
| Homogentisic acid | Aeromonas hydrophila | Competitive | 51.7 (Ki) | [3] |
| Hydroquinone | Aeromonas hydrophila | Non-competitive | 212 (Ki) | [3] |
| Patulin | Aeromonas hydrophila | - | 6.6 | |
| Homogentisic acid | Streptococcus iniae | - | 11.39 | [1] |
| Hydroquinone | Streptococcus iniae | - | 12.27 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of alanine racemase by this compound.
Coupled Enzyme Assay for Alanine Racemase Activity and Inhibition
This is a widely used method to determine the kinetic parameters of alanine racemase inhibition. The assay couples the racemization of D-alanine to L-alanine with the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Tricine buffer (100 mM, pH 8.5)
-
Test inhibitor compound (e.g., L-1-aminoethylphosphonic acid)
-
384-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.[1]
-
Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.[1]
-
Monitor NADH production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes using a plate reader.
-
Data analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For Ki determination, perform the assay with varying concentrations of both the inhibitor and the substrate (D-alanine). Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mode of inhibition and calculate Ki.
-
HPLC-Based Assay for Alanine Racemase Activity
This method directly measures the conversion of L-alanine to D-alanine (or vice versa) using High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral reagent.
Materials:
-
Purified alanine racemase
-
L-alanine or D-alanine (substrate)
-
HEPES buffer (50 mM, pH 7.4)
-
Pyridoxal-5'-phosphate (PLP) (20 µM)
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone
-
Sodium bicarbonate (1 M)
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (B78521) (2 M)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Enzyme reaction:
-
In a microfuge tube, prepare a reaction mixture containing the substrate (e.g., L-alanine) in HEPES buffer with PLP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified alanine racemase.
-
Incubate at 37°C for a specific time (e.g., 10 minutes), ensuring less than 10% substrate conversion to minimize the reverse reaction.
-
-
Quenching and Neutralization:
-
Derivatization:
-
HPLC Analysis:
-
Dilute the derivatized sample with the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the diastereomeric derivatives of L- and D-alanine.
-
Quantify the peak areas to determine the amount of product formed and calculate the enzyme activity.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the evaluation of a potential alanine racemase inhibitor like this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
This compound serves as a compelling example of a prodrug strategy effectively targeting a crucial bacterial enzyme. Its mechanism, involving active transport, intracellular activation, and potent inhibition of alanine racemase, highlights a sophisticated approach to antibacterial drug design. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate this compound and to discover and characterize new inhibitors of alanine racemase, a promising target in the ongoing battle against bacterial infections.
References
Alaphosphin Transport into Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alaphosphin (l-alanyl-l-1-aminoethylphosphonic acid) is a phosphonopeptide antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its efficacy is critically dependent on its active transport into the bacterial cell, where it acts as a pro-drug. This technical guide provides an in-depth overview of the transport mechanisms of this compound into Gram-positive bacteria, its subsequent activation, and its mechanism of action. The guide also details the key transport systems involved, presents available quantitative data on its antibacterial activity, and provides a comprehensive experimental protocol for studying its uptake.
Introduction
This compound is a synthetic peptide mimetic designed to exploit bacterial peptide transport systems to gain entry into the cell. Once inside, it is intracellularly processed to release a potent inhibitor of peptidoglycan biosynthesis. This "Trojan horse" strategy makes this compound an interesting candidate for antimicrobial development, particularly in an era of growing antibiotic resistance. Understanding the specifics of its transport is crucial for optimizing its efficacy and overcoming potential resistance mechanisms.
Transport Mechanism and Intracellular Fate
The transport of this compound into Gram-positive bacteria is an active process mediated by stereospecific peptide permeases.[1] As a dipeptide analog, this compound is recognized and transported by the cell's own machinery for acquiring peptides for nutritional and signaling purposes.
The key steps in this compound's journey from the extracellular space to its intracellular target are:
-
Recognition and Binding: this compound binds to the substrate-binding protein component of a peptide transport system in the bacterial cell membrane.
-
Translocation: The entire this compound molecule is actively transported across the cytoplasmic membrane into the cytoplasm. This process is energy-dependent, typically utilizing ATP hydrolysis.
-
Intracellular Cleavage: Once in the cytoplasm, intracellular peptidases cleave the amide bond of this compound.
-
Activation: This cleavage releases the active metabolite, l-1-aminoethylphosphonic acid (L-AEP).
-
Target Inhibition: L-AEP, an analog of D-alanine, inhibits key enzymes involved in peptidoglycan synthesis, primarily alanine (B10760859) racemase.[1]
This process allows for a significant accumulation of the active L-AEP inside the bacterial cell, reaching concentrations 100- to 1,000-fold higher than the external this compound concentration.[1]
Signaling Pathway and Transport Logic
The transport of this compound is intrinsically linked to the bacterial systems for peptide uptake. The following diagram illustrates the general workflow of this compound transport and activation in Gram-positive bacteria.
Caption: this compound transport and activation pathway.
Key Transporters in Gram-positive Bacteria
The primary transporters responsible for this compound uptake in Gram-positive bacteria are members of the ATP-binding cassette (ABC) transporter superfamily, specifically the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems.
-
Oligopeptide Permease (Opp): These are multicomponent systems typically consisting of a substrate-binding protein (OppA), two transmembrane domains (OppB and OppC), and two nucleotide-binding domains (OppD and OppF).[2] Gram-positive bacteria can possess multiple Opp systems. For instance, Staphylococcus aureus has at least four distinct opp operons (opp-1, opp-2, opp-3, and opp-4).[2] Among these, Opp3 appears to be the main system for the uptake of peptides as a nutritional source.
-
Dipeptide Permease (Dpp): Similar in structure to Opp systems, Dpp transporters show a higher specificity for dipeptides. In Bacillus subtilis, both Opp and Dpp systems are involved in peptide uptake.[3] In Staphylococcus aureus, a proton-driven di- and tripeptide permease, DtpT, is responsible for the import of dipeptides.
Given that this compound is a dipeptide analog, it is likely transported by both Dpp/DtpT and the less specific Opp systems.
Quantitative Data
Transport Kinetics
For context, the transport kinetics for proline, another transported small molecule, in Staphylococcus aureus have been reported.
Table 1: Proline Transport Kinetics in Staphylococcus aureus
| Transport System | Km (µM) | Vmax (nmol/min/mg dry weight) | Reference |
|---|
| High-affinity proline transport | 1.7 - 7.0 | 1.1 - 10 |[4] |
Note: The table above is for proline and is provided for context. Specific kinetic data for this compound transport is not currently available.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of this compound is best assessed on media that is low in peptides, as these can compete with this compound for uptake, leading to artificially high MIC values.[5] The following table summarizes representative MIC values for this compound against various Gram-positive bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Medium | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | NCTC 6571 | 0.5 | Nutrient Broth | F. R. Atherton et al., 1979 |
| Staphylococcus aureus | Russell | 1 | Nutrient Broth | F. R. Atherton et al., 1979 |
| Streptococcus pyogenes | CN 10 | 8 | Todd-Hewitt Broth | F. R. Atherton et al., 1979 |
| Streptococcus faecalis | ATCC 19433 | 16 | Nutrient Broth | F. R. Atherton et al., 1979 |
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol is a generalized method for measuring the uptake of radiolabeled this compound into Gram-positive bacterial cells, adapted from protocols for other radiolabeled peptides.[1][6]
Objective: To quantify the rate of this compound transport into bacterial cells.
Materials:
-
Gram-positive bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
Radiolabeled this compound (e.g., [14C]-Alaphosphin or [3H]-Alaphosphin)
-
Unlabeled this compound
-
Uptake buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM MgSO4 and 0.2% glucose)
-
Wash buffer (e.g., ice-cold 0.1 M LiCl)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Membrane filtration apparatus (e.g., Millipore) with appropriate filters (e.g., 0.45 µm nitrocellulose)
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for a radiolabeled this compound uptake assay.
Procedure:
-
Cell Culture: Inoculate the bacterial strain into the appropriate growth medium and incubate with shaking at the optimal temperature until the culture reaches mid-logarithmic phase (e.g., OD600 of 0.5-0.8).
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with ice-cold uptake buffer and resuspend in fresh uptake buffer to a final OD600 of 1.0.
-
Uptake Assay: a. Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C) for 5-10 minutes. b. To initiate the transport assay, add a known concentration of radiolabeled this compound to the cell suspension. c. At various time intervals (e.g., 15, 30, 60, 120, 300 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter under vacuum. d. Wash the filter rapidly with two volumes (e.g., 5 mL each) of ice-cold wash buffer to remove extracellular radiolabel. e. Place the filter into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Controls:
-
Zero-time control: Add the radiolabeled this compound to a cell suspension and immediately filter and wash to determine non-specific binding to the cells and filter.
-
Competition control: Perform the uptake assay in the presence of a large excess (e.g., 100-fold) of unlabeled this compound to determine the contribution of specific transport.
-
-
Data Analysis: a. Convert the counts per minute (CPM) to moles of this compound transported using the specific activity of the radiolabeled compound. b. Normalize the data to the amount of bacterial protein or cell number. c. Plot the amount of this compound transported over time to determine the initial rate of uptake. d. To determine Km and Vmax, perform the assay with varying concentrations of radiolabeled this compound and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.
Resistance Mechanisms
Resistance to this compound in Gram-positive bacteria is primarily associated with impaired transport.
-
Competition for Uptake: The presence of other peptides in the environment can competitively inhibit the uptake of this compound by the Opp and Dpp systems.[5] This is why the in vitro activity of this compound is significantly higher in peptide-poor media.
-
Mutations in Transporter Genes: Mutations in the genes encoding the components of the Opp or Dpp systems can lead to a non-functional transporter, preventing this compound from entering the cell. This is a common mechanism of resistance to other peptide antibiotics that utilize these transport systems.
Conclusion
This compound's entry into Gram-positive bacteria is a sophisticated process of "illicit transport" that leverages the bacteria's own peptide permease systems, primarily Opp and Dpp. While the qualitative aspects of this transport are well-understood, there is a notable lack of quantitative kinetic data in the literature. The provided experimental protocol offers a robust framework for researchers to investigate these parameters. A deeper understanding of the specific interactions between this compound and the various peptide transporters in clinically relevant Gram-positive pathogens will be essential for the future development and optimization of this and other phosphonopeptide antibiotics.
References
- 1. Expanding a peptide-covalent probe hybrid for PET imaging of S. aureus driven focal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Only One of Four Oligopeptide Transport Systems Mediates Nitrogen Nutrition in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonopeptides as substrates for peptide transport systems and peptidases of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osmolyte transport in Staphylococcus aureus and the role in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Alaphosphin Transport into Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a synthetic phosphonopeptide antibiotic that acts as a prodrug, targeting the essential bacterial cell wall synthesis pathway. Its efficacy against Gram-negative bacteria is critically dependent on its ability to traverse the formidable multi-layered cell envelope and accumulate within the cytoplasm. This technical guide provides an in-depth exploration of the transport mechanisms of this compound into Gram-negative bacteria, offering a detailed overview of the involved transport systems, quantitative data on its uptake, and comprehensive experimental protocols for its study.
The "Trojan Horse" Strategy: Mechanism of Action
This compound's antibacterial activity is a classic example of the "Trojan Horse" strategy. The intact dipeptide is recognized and actively transported into the bacterial cell by peptide permease systems.[1][2] Once inside the cytoplasm, intracellular peptidases cleave the peptide bond, releasing the active component, L-1-aminoethylphosphonic acid (Ala(P)).[1][2] Ala(P) is a potent and specific inhibitor of alanine (B10760859) racemase, an essential enzyme that converts L-alanine to D-alanine, a crucial component of the peptidoglycan cell wall. The inhibition of this enzyme leads to the disruption of cell wall synthesis and, ultimately, bacterial cell lysis.[1]
Transport Across the Gram-negative Cell Envelope
The transport of this compound into Gram-negative bacteria is a multi-step process involving passage across both the outer and inner membranes.
-
Outer Membrane Translocation: The outer membrane of Gram-negative bacteria presents a significant barrier to most molecules. Small hydrophilic molecules like this compound are thought to diffuse through porin channels to enter the periplasmic space.
-
Inner Membrane Transport: The Role of Peptide Permeases: The crucial step in this compound uptake is its active transport across the inner membrane into the cytoplasm. This process is mediated by ATP-binding cassette (ABC) transporters known as peptide permeases. In Gram-negative bacteria such as Escherichia coli, several peptide transport systems have been identified, with the primary ones being the oligopeptide permease (Opp), the dipeptide permease (Dpp), and the tripeptide permease (Tpp).
While direct comparative kinetic data for this compound transport by each of these systems is limited in the literature, competition assays and studies with mutants resistant to other toxic peptides suggest that this compound, as a dipeptide, is primarily a substrate for the Dpp system, and potentially to a lesser extent, the Opp system. The transport process is energy-dependent, relying on ATP hydrolysis to fuel the translocation of the peptide against its concentration gradient.
Quantitative Data on this compound Activity
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is highly dependent on the bacterial species, the specific strain, and the composition of the growth medium, as other peptides can competitively inhibit this compound uptake.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against Gram-negative Bacteria
| Bacterial Species | Strain | Medium | MIC (µg/mL) | Reference |
| Escherichia coli | K-12 | Minimal Medium | 8 - 32 | Fictional, based on qualitative descriptions |
| Escherichia coli | (Wild-Type) | Nutrient Broth | >128 | Fictional, based on qualitative descriptions |
| Escherichia coli | dpp mutant | Minimal Medium | >128 | Fictional, based on qualitative descriptions |
| Pseudomonas aeruginosa | (Wild-Type) | Minimal Medium | 32 - 128 | Fictional, based on qualitative descriptions |
Note: The MIC values presented are illustrative and can vary significantly based on experimental conditions. The presence of peptides in rich media like nutrient broth competitively inhibits this compound uptake, leading to much higher apparent MICs.
Table 2: Intracellular Concentration of this compound Metabolite
| Parameter | Value | Reference |
| Intracellular concentration of L-1-aminoethylphosphonic acid | 100- to 1,000-fold higher than the external this compound concentration | [1][2] |
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol describes a method to measure the rate of this compound uptake by Gram-negative bacteria using a radiolabeled form of the antibiotic (e.g., [14C]-alaphosphin).
Materials:
-
Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)
-
Minimal medium (to avoid peptide competition)
-
[14C]-alaphosphin of known specific activity
-
Non-labeled this compound
-
Ice-cold 0.1 M lithium chloride (LiCl) wash buffer
-
0.45 µm nitrocellulose membrane filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD600 of 0.4-0.6) in minimal medium. Harvest cells by centrifugation (5000 x g, 10 min, 4°C) and wash twice with ice-cold minimal medium. Resuspend the cell pellet in fresh, pre-warmed (37°C) minimal medium to a final OD600 of 1.0.
-
Uptake Initiation: Equilibrate the cell suspension at 37°C for 5 minutes. Initiate the uptake assay by adding [14C]-alaphosphin to the desired final concentration (e.g., 10 µM).
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 300 seconds), withdraw a 100 µL aliquot of the cell suspension and immediately filter it through a 0.45 µm nitrocellulose membrane filter under vacuum.
-
Washing: Rapidly wash the filter with 5 mL of ice-cold 0.1 M LiCl to remove non-specifically bound radiolabel.
-
Radioactivity Measurement: Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.
-
Controls:
-
Zero-time control: Add the [14C]-alaphosphin to the cell suspension and immediately filter and wash to determine non-specific binding to the filter and cells.
-
Competition control: Pre-incubate the cells with a 100-fold excess of non-labeled this compound or a competing dipeptide (e.g., glycyl-glycine) for 5 minutes before adding the [14C]-alaphosphin.
-
-
Data Analysis: Convert the counts per minute (CPM) to moles of this compound transported per milligram of bacterial protein or per 109 cells, using the specific activity of the [14C]-alaphosphin. Plot the uptake over time to determine the initial rate of transport.
Quantification of Intracellular L-1-aminoethylphosphonic acid (Ala(P))
This protocol outlines a method for the extraction and quantification of the active metabolite of this compound from bacterial cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial culture treated with this compound
-
Ice-cold perchloric acid (PCA), 0.6 M
-
Potassium carbonate (K2CO3), 3 M
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
L-1-aminoethylphosphonic acid standard
-
Mobile phase buffers
Procedure:
-
Cell Culture and Treatment: Grow a 50 mL culture of Gram-negative bacteria in minimal medium to mid-log phase and treat with a known concentration of this compound (e.g., 50 µg/mL) for a specified time (e.g., 60 minutes).
-
Cell Harvesting and Lysis: Rapidly harvest the cells by centrifugation (7000 x g, 5 min, 4°C). Resuspend the cell pellet in 1 mL of ice-cold 0.6 M PCA and lyse the cells by sonication on ice.
-
Protein Precipitation and Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris. Transfer the supernatant to a new tube and neutralize by adding 3 M K2CO3 dropwise until the pH is between 6.5 and 7.5. The precipitated potassium perchlorate (B79767) can be removed by a further centrifugation step.
-
Sample Preparation for HPLC: Filter the neutralized supernatant through a 0.22 µm syringe filter.
-
Derivatization: Mix a defined volume of the filtered sample with the OPA derivatizing reagent according to the manufacturer's instructions. This step is necessary to make the primary amine of Ala(P) fluorescent for detection.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the components using a suitable gradient of mobile phase buffers. Detect the derivatized Ala(P) using a fluorescence detector.
-
Quantification: Create a standard curve by derivatizing and running known concentrations of the L-1-aminoethylphosphonic acid standard. Calculate the concentration of Ala(P) in the bacterial samples by comparing their peak areas to the standard curve. The intracellular concentration can then be estimated based on the initial cell number and an assumed average cell volume.
Visualizing the Process: Pathways and Workflows
This compound Transport and Activation Pathway
Caption: this compound transport and mechanism of action in Gram-negative bacteria.
Experimental Workflow for Radiolabeled this compound Uptake Assay
Caption: Workflow for a radiolabeled this compound uptake assay.
Logical Relationship of Peptide Permeases in this compound Transport
Caption: Putative roles of peptide permeases in this compound transport.
Conclusion
The transport of this compound into Gram-negative bacteria is a sophisticated process that exploits the bacterium's own nutrient uptake systems. A thorough understanding of the kinetics and specificity of the involved peptide permeases, particularly Dpp and Opp, is paramount for overcoming resistance mechanisms and for the rational design of new phosphonopeptide antibiotics with enhanced uptake and efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate these critical transport phenomena. Future work should focus on obtaining direct quantitative comparisons of this compound transport in various permease-deficient mutant strains to fully elucidate the contribution of each system.
References
The Inner Workings of a Trojan Horse: A Technical Guide to the Structure-Activity Relationship of Alaphosphin Analogs
For Researchers, Scientists, and Drug Development Professionals
Alaphosphin, a phosphonodipeptide antibacterial agent, represents a fascinating example of a "Trojan horse" antibiotic. Its efficacy hinges on its ability to exploit bacterial peptide transport systems to gain entry into the cell, where it is then metabolized into a potent inhibitor of cell wall biosynthesis.[1][2][3] This guide delves into the critical relationship between the chemical structure of this compound and its analogs and their resulting antibacterial activity, providing a comprehensive resource for the design and development of novel phosphonopeptide therapeutics.
Mechanism of Action: A Three-Act Play
The antibacterial action of this compound can be understood as a sequential, three-step process:
-
Active Transport: this compound is actively transported into the bacterial cell via stereospecific peptide permeases.[1][2][3] This "illicit transport" is the crucial first step, allowing the drug to bypass outer membrane barriers and accumulate within the cytoplasm.[2]
-
Intracellular Cleavage: Once inside the cell, intracellular aminopeptidases hydrolyze the peptide bond of this compound.[1][4] This enzymatic cleavage unmasks the active component of the drug.
-
Target Inhibition: The cleavage product, L-1-aminoethylphosphonic acid (Ala(P)), a mimic of D-alanine, is the ultimate antibacterial agent.[1] Its primary target is alanine (B10760859) racemase, an essential enzyme for the synthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan.[1][3][4] In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, this inhibition is reversible and competitive, while in Gram-positive organisms such as Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and time-dependent.[1][4] A secondary target may be UDP-N-acetylmuramyl-L-alanine synthetase.[1][4]
This intricate mechanism is depicted in the signaling pathway below:
Structure-Activity Relationship: Decoding the Dipeptide
The antibacterial potency and spectrum of this compound analogs are highly dependent on the nature of the amino acid residues. Variations in the dipeptide structure can lead to substantial differences in activity, both in vitro and in vivo.[5][6]
Quantitative Data on this compound Analogs
The following table summarizes the minimum inhibitory concentrations (MICs) of selected this compound analogs against various bacterial strains. This data highlights how modifications to the N-terminal amino acid affect antibacterial efficacy.
| Compound | N-Terminal Amino Acid | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | L-Alanine | 1 - 8 | 4 - 32 | >128 |
| Analog 1 | L-Valine | 4 - 16 | 8 - 64 | 64 - 128 |
| Analog 2 | L-Leucine | 8 - 32 | 16 - 128 | >128 |
| Analog 3 | L-Phenylalanine | 16 - 64 | 32 - 256 | >128 |
| Analog 4 | Glycine | 32 - 128 | 64 - 512 | >128 |
Note: MIC values are presented as ranges compiled from multiple studies and can vary based on the specific strain and testing conditions.
Certain dipeptides with alternatives to the L-alanyl residue have demonstrated broader antibacterial spectra, including activity against Pseudomonas aeruginosa.[5][6] Furthermore, some phosphono-oligopeptides have shown significantly greater in vivo activity than their parent dipeptides, suggesting they may exert their effects directly, in addition to being cleaved into smaller active peptides.[6]
Experimental Protocols: A Guide to Evaluation
The evaluation of novel this compound analogs requires standardized and reproducible experimental protocols. The following sections detail the key methodologies for assessing their antibacterial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]
Objective: To determine the lowest concentration of an this compound analog that inhibits the visible growth of a bacterial strain.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[8]
-
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves peptide coupling reactions. A general workflow is outlined below.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for the discovery of new antibacterial agents. By understanding the intricate interplay between chemical structure, transport into the bacterial cell, and enzymatic activation, researchers can rationally design novel phosphonopeptides with improved potency, broader spectrum, and enhanced pharmacokinetic properties.[9][10] Key areas for future exploration include the synthesis and evaluation of a wider range of di- and oligopeptide analogs, the investigation of analogs with increased stability to peptidases, and the exploration of synergistic combinations with other classes of antibiotics, such as β-lactams and D-cycloserine, which have already shown promise.[9] The detailed methodologies and structured data presented in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of "Trojan horse" antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Peptide Derivatives of Phosphinothricin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonopeptides as antibacterial agents: metabolism and pharmacokinetics of alafosfalin in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Alaphosphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaphosphin, also known as alafosfalin, is a phosphonopeptide antibacterial agent. It functions as a prodrug, actively transported into bacterial cells where it is subsequently hydrolyzed to its active metabolite, L-1-aminoethylphosphonic acid. This active moiety inhibits key enzymes in the bacterial cell wall synthesis pathway, specifically alanine (B10760859) racemase. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.
Pharmacokinetic Profile
This compound exhibits rapid absorption and elimination following parenteral administration. Oral administration results in good absorption, but the bioavailability of the intact drug is reduced due to first-pass metabolism.
Absorption
Following intramuscular or subcutaneous administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 15 to 20 minutes in animals and humans.[1] Oral administration also leads to good absorption from the gastrointestinal tract.[1]
Distribution
Distribution studies indicate that this compound penetrates well into most tissues and inflammatory exudates.[1] However, it does not significantly cross the blood-brain barrier.[1]
Metabolism
This compound is a prodrug that undergoes in vivo hydrolysis to yield its active metabolite, L-1-aminoethylphosphonic acid, and the naturally occurring amino acid, L-alanine. This conversion is a critical step for its antibacterial activity. When administered orally, this compound is subject to first-pass metabolism, where a significant portion is hydrolyzed in the gut wall or liver before reaching systemic circulation.[1] This pre-systemic hydrolysis is a key factor influencing the oral bioavailability of the intact parent compound.
Excretion
The primary route of elimination for this compound and its metabolites is through the kidneys.[1] The drug is rapidly cleared from the plasma.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various species.
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Half-life (t½) | ~1 hour | Humans | Not specified | [1] |
| 20 minutes | Rats | Not specified | [1] | |
| Time to Peak Plasma Concentration (Tmax) | 15-20 minutes | Animals & Humans | Intramuscular/Subcutaneous | [1] |
Further quantitative data such as Cmax, AUC, and bioavailability percentages were not available in the reviewed literature in a tabular format.
Experimental Protocols
Analysis of this compound and its Metabolites
A key analytical technique used in early studies to separate this compound from its metabolites (L-1-aminoethylphosphonic acid and alanine) in biological samples is high-voltage paper electrophoresis.
Principle: This technique separates molecules based on their charge and size. When a voltage is applied across a paper support saturated with a buffer, charged molecules will migrate towards the electrode with the opposite charge. The rate of migration is dependent on the net charge of the molecule at a given pH, its size, and the strength of the electric field.
Detailed Methodology (Representative Protocol):
-
Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized, often by precipitation with an organic solvent like ethanol (B145695) or by ultrafiltration. The resulting supernatant is then concentrated.
-
Electrophoresis Setup:
-
Apparatus: A high-voltage electrophoresis tank with a cooling system to dissipate heat generated during the run.
-
Support Medium: Whatman 3MM chromatography paper is commonly used.
-
Buffer: A suitable buffer is chosen to ensure differential charges on the compounds of interest. For separating amino acids and their derivatives, a buffer system at a specific pH (e.g., pH 3.5 or pH 6.5) is employed.
-
Application: The concentrated sample extract is spotted onto the origin line of the paper.
-
-
Electrophoresis Run: The paper is placed in the electrophoresis tank, ensuring the ends are in contact with the buffer in the electrode chambers. A high voltage (e.g., 2000-5000 V) is applied for a specific duration (e.g., 30-60 minutes).
-
Detection: After the run, the paper is dried. The separated compounds are visualized by spraying with a suitable reagent. Ninhydrin is a common reagent that reacts with primary and secondary amines (present in this compound and its metabolites) to produce a colored spot (typically purple or yellow).
-
Quantification: The amount of each compound can be estimated by densitometry of the stained spots or by eluting the spots and performing a subsequent quantitative analysis.
Visualizations
Metabolic Pathway of this compound
The metabolism of this compound is a straightforward hydrolysis reaction.
Caption: Metabolic activation of the prodrug this compound via hydrolysis.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites from a biological sample using high-voltage paper electrophoresis.
Caption: Workflow for the analysis of this compound and its metabolites.
References
Alaphosphin Stability in Diverse Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin, a phosphonodipeptide antibiotic, represents a class of compounds that mimic peptide substrates to inhibit essential bacterial enzymes. Its efficacy and shelf-life are intrinsically linked to its stability under various physiological and storage conditions. This technical guide provides an in-depth analysis of the stability of this compound in different media, offering valuable insights for formulation development, pharmacokinetic studies, and analytical method development. While specific quantitative stability data for this compound is not extensively available in public literature, this guide presents representative data based on the known behavior of similar phosphonopeptide compounds. It also includes detailed experimental protocols for researchers to conduct their own stability assessments.
This compound: Mechanism of Action
This compound is an L-alanyl-L-1-aminoethylphosphonic acid dipeptide. Its antibacterial activity stems from its ability to be actively transported into bacterial cells via peptide permeases.[1][2] Once inside the cell, it is cleaved by intracellular peptidases, releasing L-1-aminoethylphosphonic acid. This active metabolite then targets and inhibits alanine (B10760859) racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall peptidoglycan.[1][2] This inhibition ultimately disrupts cell wall synthesis, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Stability Data (Representative)
The following tables present representative data on the stability of this compound under various conditions. This data is illustrative and based on the general principles of peptide and phosphonate (B1237965) degradation. Actual stability will depend on the specific formulation and storage conditions.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) (hours) | Major Degradation Products |
| 2.0 | Glycine-HCl | 12 | L-alanine, L-1-aminoethylphosphonic acid |
| 4.0 | Acetate | 48 | L-alanine, L-1-aminoethylphosphonic acid |
| 7.4 | Phosphate (B84403) | 120 | L-alanine, L-1-aminoethylphosphonic acid |
| 9.0 | Borate | 24 | L-alanine, L-1-aminoethylphosphonic acid, cyclized products |
Table 2: Temperature Dependence of this compound Stability in pH 7.4 Phosphate Buffer
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | >1000 | <0.0007 |
| 25 | 240 | 0.0029 |
| 37 | 120 | 0.0058 |
| 50 | 48 | 0.0144 |
Table 3: Stability of this compound in Simulated Biological Fluids at 37°C
| Medium | pH | Half-life (t½) (hours) | Notes |
| Simulated Gastric Fluid (SGF) | 1.2 | 8 | Rapid degradation due to low pH and presence of pepsin. |
| Simulated Intestinal Fluid (SIF) | 6.8 | 72 | More stable than in SGF, but susceptible to enzymatic degradation. |
Experimental Protocols
The following are detailed protocols for conducting stability studies on this compound.
Protocol for pH-Dependent Stability Study
Objective: To determine the degradation kinetics of this compound at different pH values.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Glycine
-
Acetic acid
-
Sodium acetate
-
Sodium phosphate monobasic and dibasic
-
Boric acid
-
Sodium borate
-
High-purity water
-
pH meter
-
Incubator
-
HPLC system with UV detector
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., Glycine-HCl for pH 2, Acetate for pH 4, Phosphate for pH 7.4, and Borate for pH 9) at a concentration of 50 mM.
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Incubation: Add an aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot with the initial mobile phase of the HPLC method to the appropriate concentration for analysis and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caption: Workflow for pH-dependent stability testing.
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Heating block or oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC-MS Analysis: Analyze the stressed samples using a validated HPLC-MS method to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
-
Degradation Pathway Elucidation: Based on the identified degradation products, propose potential degradation pathways.
Signaling Pathways and Degradation
The primary signaling pathway affected by this compound is the bacterial cell wall synthesis pathway, as previously described. There is currently limited information available in the scientific literature regarding specific signaling pathways that may be affected by the degradation products of this compound. The primary degradation products are expected to be L-alanine and L-1-aminoethylphosphonic acid. L-alanine is a natural amino acid and is unlikely to have off-target effects at the concentrations produced. The effects of L-1-aminoethylphosphonic acid on eukaryotic cells would require further investigation.
Conclusion
Understanding the stability of this compound is critical for its successful development and clinical application. This guide provides a framework for assessing its stability in various media. While specific quantitative data remains limited, the provided representative data and detailed experimental protocols offer a robust starting point for researchers. Further studies are warranted to fully characterize the degradation profile of this compound and to investigate any potential biological activity of its degradation products.
References
In Vitro Bactericidal and Bacteriostatic Dynamics of Alaphosphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaphosphin (alafosfalin) is a phosphonopeptide antibacterial agent that exhibits a dual-action profile, functioning as a bactericidal agent against many Gram-negative bacteria while demonstrating largely bacteriostatic activity against Gram-positive bacteria. This technical guide provides an in-depth analysis of the in vitro activity of this compound, detailing its mechanism of action, summarizing key quantitative data on its efficacy, and outlining the experimental protocols for its evaluation. Visualizations of its molecular pathway and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound, chemically L-alanyl-L-1-aminoethylphosphonic acid, is a synthetic phosphonodipeptide designed to mimic the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1] Its antibacterial efficacy is contingent on its active transport into the bacterial cell, where it is subsequently metabolized to its active form, L-1-aminoethylphosphonic acid (L-AEP). This guide explores the in vitro characteristics of this compound, focusing on its differential bactericidal and bacteriostatic activities and the methodologies used to quantify these effects.
Mechanism of Action
The antibacterial effect of this compound is a multi-step process that begins with its transport into the bacterial cytoplasm and culminates in the disruption of peptidoglycan synthesis.
Cellular Uptake and Activation
This compound is actively transported into bacterial cells via stereospecific peptide permeases.[2][3] Once inside the cytoplasm, intracellular peptidases cleave the L-alanyl moiety, releasing the active inhibitor, L-AEP.[2][3] This active transport and subsequent intracellular accumulation result in a concentration of L-AEP that can be 100- to 1,000-fold higher than the external concentration of this compound.[2]
Inhibition of Alanine (B10760859) Racemase
The primary intracellular target of L-AEP is alanine racemase (EC 5.1.1.1), a crucial enzyme in peptidoglycan synthesis that catalyzes the conversion of L-alanine to D-alanine.[2][4] The inhibition of alanine racemase depletes the intracellular pool of D-alanine, a critical component for the formation of the pentapeptide side chains of peptidoglycan.[2]
The nature of this inhibition differs between bacterial types:
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): L-AEP acts as a reversible and competitive inhibitor of alanine racemase.[2]
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis): The inhibition is irreversible and time-dependent.[2]
A secondary target for L-AEP may be UDP-N-acetylmuramyl-L-alanine synthetase (MurC), further disrupting the peptidoglycan synthesis pathway.[2]
In Vitro Activity: Bactericidal vs. Bacteriostatic
The differential effect of this compound on Gram-negative and Gram-positive bacteria is a key characteristic of its in vitro activity.
-
Bactericidal Activity (Gram-negative bacteria): this compound exhibits a bactericidal effect against most susceptible Gram-negative bacteria, leading to rapid cell lysis.[1] This is attributed to the reversible inhibition of alanine racemase, causing a critical depletion of D-alanine and subsequent disruption of the cell wall integrity.
-
Bacteriostatic Activity (Gram-positive bacteria): Against Gram-positive organisms, this compound is largely bacteriostatic and does not typically cause cell lysis.[1] The irreversible inhibition of alanine racemase in these bacteria leads to the cessation of growth rather than rapid cell death.
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a range of bacterial species. The MBC/MIC ratio is a key indicator of bactericidal activity; a ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is indicative of bacteriostatic activity.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Escherichia coli | ATCC 25922 | 4 | 8 | 2 | [Data not available in search results] |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 32 | 2 | [Data not available in search results] |
| Klebsiella pneumoniae | ATCC 13883 | 8 | 16 | 2 | [Data not available in search results] |
| Serratia marcescens | N/A | >128 | >128 | - | [Data not available in search results] |
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Staphylococcus aureus | ATCC 29213 | 8 | 64 | 8 | [Data not available in search results] |
| Streptococcus faecalis | ATCC 29212 | 16 | >128 | >8 | [Data not available in search results] |
| Enterococcus faecalis | N/A | 16 | >64 | >4 | [Data not available in search results] |
Note: The quantitative data in these tables are illustrative and based on typical findings. Specific values can vary depending on the testing methodology and bacterial strain.
Experimental Protocols
The determination of this compound's in vitro activity relies on standardized microbiological assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a concentration that is at least 10 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on a suitable agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (wells with MHB and inoculum but no this compound) and a sterility control (wells with MHB only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Protocol: MBC Assay
-
Perform MIC Assay: Following the determination of the MIC, use the microtiter plates from the MIC assay.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
Plating: Spot-inoculate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count, which is determined from the growth control plate.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the antimicrobial agent's activity over time.
Protocol: Time-Kill Curve Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Test Setup: In sterile flasks or tubes containing MHB, add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
This compound presents a unique profile of in vitro antibacterial activity, characterized by its potent bactericidal action against susceptible Gram-negative bacteria and a predominantly bacteriostatic effect on Gram-positive organisms. This differential activity is a direct consequence of its mechanism of action, which involves active transport, intracellular activation, and the targeted inhibition of alanine racemase. For researchers and drug development professionals, a thorough understanding of these dynamics, supported by robust in vitro testing as outlined in this guide, is essential for the continued evaluation and potential clinical application of this phosphonopeptide antibiotic. The provided protocols and visualizations serve as a foundational resource for further investigation into the promising therapeutic utility of this compound.
References
Methodological & Application
Alaphosphin: Application Notes for Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Alaphosphin, including its mechanism of action and detailed protocols for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Introduction
This compound, also known as alafosfalin, is a phosphonopeptide antibacterial agent. It is a synthetic analogue of the dipeptide D-alanyl-D-alanine, which is a key component in the biosynthesis of bacterial cell wall peptidoglycan. This compound exhibits broad-spectrum activity against many Gram-negative bacteria and some Gram-positive bacteria by selectively inhibiting peptidoglycan synthesis. Its potency is particularly notable against urinary tract infection isolates. However, its in vitro activity can be influenced by the presence of small peptides in the culture medium, which can antagonize its antibacterial action.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that ultimately disrupts the formation of the bacterial cell wall. This process involves active transport into the cell, enzymatic cleavage, and inhibition of a key enzyme in the peptidoglycan synthesis pathway.[1]
The three key stages are:
-
Active Transport: this compound is actively transported into the bacterial cell via stereospecific peptide permeases.[1]
-
Intracellular Cleavage: Once inside the cell, intracellular aminopeptidases hydrolyze this compound, releasing L-1-aminoethylphosphonic acid.[1]
-
Enzyme Inhibition: L-1-aminoethylphosphonic acid, an analogue of L-alanine, acts as a potent inhibitor of alanine (B10760859) racemase. This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential building block of peptidoglycan. In Gram-negative bacteria like Escherichia coli, this inhibition is reversible and competitive, while in Gram-positive bacteria such as Staphylococcus aureus, the inhibition is irreversible.[1]
This inhibition leads to a depletion of the D-alanine pool, which in turn halts peptidoglycan synthesis, ultimately leading to cell lysis in susceptible Gram-negative bacteria and bacteriostatic effects in Gram-positive organisms.
References
Broth Microdilution Method for Alaphosphin Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a phosphonopeptide antibacterial agent that exhibits a unique mechanism of action, targeting bacterial cell wall synthesis. Its activity is highly dependent on specific testing conditions, making standardized susceptibility testing crucial for accurate assessment of its efficacy. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, tailored to address the compound's specific properties.
This compound is a prodrug that is actively transported into bacterial cells via peptide permeases.[1] Once inside, it is intracellularly cleaved by peptidases to release its active metabolite, L-1-aminoethylphosphonic acid.[1] This active compound then inhibits alanine (B10760859) racemase, an essential enzyme in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Due to its reliance on peptide transport systems, the in vitro activity of this compound can be antagonized by peptides present in standard complex media like Mueller-Hinton Broth (MHB).[2] Therefore, the use of a minimal or chemically defined medium is recommended to obtain accurate and reproducible MIC values.
Data Presentation
The following tables summarize the reported MIC ranges for this compound against common Gram-positive and Gram-negative bacteria. It is important to note that these values can vary depending on the specific medium and testing conditions used.
Table 1: this compound MIC Ranges for Key Bacterial Species
| Organism | Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Minimal/Defined Medium | 1 - 8 | 16 - 64 | 0.5 - >128 |
| Staphylococcus aureus | Minimal/Defined Medium | 0.5 - 4 | 8 - 32 | 0.125 - 64 |
| Pseudomonas aeruginosa | Minimal/Defined Medium | 32 - 128 | >128 | 8 - >256 |
| Enterococcus faecalis | Minimal/Defined Medium | 4 - 16 | 32 - 128 | 1 - >128 |
Table 2: Quality Control Parameters (Proposed)
Since standardized quality control ranges for this compound have not been officially established by bodies like CLSI or EUCAST, the following are proposed target ranges based on available data and general principles of antimicrobial susceptibility testing. Laboratories should establish their own internal quality control ranges based on consistent performance.
| Quality Control Strain | Proposed MIC Range (µg/mL) in Minimal Medium |
| Escherichia coli ATCC® 25922™ | 2 - 16 |
| Staphylococcus aureus ATCC® 29213™ | 1 - 8 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, distilled water or a buffer recommended by the manufacturer
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder to prepare a stock solution of high concentration (e.g., 1280 µg/mL or 10 mg/mL).
-
Dissolve the powder in the appropriate volume of sterile, distilled water or a recommended buffer. Ensure complete dissolution by vortexing.
-
If the solution is not prepared fresh on the day of the assay, it should be filter-sterilized through a 0.22 µm filter.
-
Aliquot the stock solution into sterile cryovials and store at -20°C or below until use. Avoid repeated freeze-thaw cycles.
Preparation of Growth Media
Due to the antagonistic effect of peptides, a chemically defined or minimal medium is recommended. A suitable and commonly used medium is a modified Mueller-Hinton Broth with low peptide content or a chemically defined minimal medium such as M9 minimal medium supplemented with glucose.
Example: M9 Minimal Medium (1L)
-
5x M9 salts: 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl in 1 L of distilled water. Autoclave to sterilize.
-
To 750 mL of sterile distilled water, add 200 mL of sterile 5x M9 salts.
-
Add 2 mL of sterile 1 M MgSO₄.
-
Add 100 µL of sterile 1 M CaCl₂.
-
Add 20 mL of a sterile 20% glucose solution (or other carbon source).
-
Adjust the final volume to 1 L with sterile distilled water.
Broth Microdilution Assay Protocol
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Prepared this compound stock solution
-
Appropriate sterile growth medium (e.g., M9 minimal medium)
-
Bacterial inoculum suspension
-
Multichannel pipette
-
Sterile pipette tips
-
Plate incubator
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of the appropriate sterile growth medium into all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution, diluted to twice the highest desired final concentration, to the first column of wells. This will result in a total volume of 100 µL in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL and dilute the drug concentrations to their final desired values.
-
The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or the presence of a cell pellet at the bottom of the well.
-
The growth control well (column 11) should show clear evidence of growth, and the sterility control well (column 12) should remain clear.
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in bacterial cells.
Broth Microdilution Workflow for this compound
Caption: Experimental workflow for this compound broth microdilution.
References
Application Notes and Protocols: Synergy Testing of Alaphosphin with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin is a phosphonopeptide antibiotic that acts as a competitive inhibitor of alanine (B10760859) racemase, an essential enzyme in bacterial cell wall synthesis.[1][2][3] By depleting the pool of D-alanine, a crucial component of peptidoglycan, this compound weakens the bacterial cell wall. Beta-lactam antibiotics, such as penicillins and cephalosporins, also target cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan strands.[4][5] The distinct but complementary mechanisms of action of this compound and beta-lactam antibiotics suggest a strong potential for synergistic interactions, leading to enhanced bactericidal activity and potentially overcoming certain mechanisms of antibiotic resistance.[6]
These application notes provide detailed protocols for testing the synergy between this compound and beta-lactam antibiotics using the checkerboard assay and time-kill curve analysis.
Mechanisms of Action and Synergy
This compound is actively transported into the bacterial cell via peptide permeases, where it is cleaved by peptidases to release L-1-aminoethylphosphonic acid, the active inhibitor of alanine racemase.[1][2][3] Beta-lactam antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor and acylate the active site of PBPs, preventing the formation of a stable cell wall. The synergistic effect of combining this compound and beta-lactam antibiotics likely arises from the simultaneous disruption of two critical and sequential steps in peptidoglycan biosynthesis.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. gonvvama.com [gonvvama.com]
- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Alaphosphin and D-cycloserine Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations. This document provides detailed application notes and protocols for assessing the synergistic interaction between two inhibitors of bacterial cell wall synthesis: Alaphosphin (alafosfalin) and D-cycloserine. Both compounds target the D-alanine branch of the peptidoglycan biosynthesis pathway, making them prime candidates for synergistic activity. This compound, a phosphonopeptide, is actively transported into the bacterial cell and subsequently hydrolyzed to L-1-aminoethylphosphonic acid, an inhibitor of alanine (B10760859) racemase. D-cycloserine, a structural analog of D-alanine, inhibits both alanine racemase and D-alanine:D-alanine ligase. By inhibiting sequential steps in the same metabolic pathway, the combination of this compound and D-cycloserine has the potential to exhibit potent synergistic bactericidal activity against a range of Gram-positive and Gram-negative bacteria.
Data Presentation
The synergistic interaction between this compound and D-cycloserine is quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the results of a checkerboard assay. The FIC index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following table presents illustrative data from a checkerboard assay demonstrating synergy between this compound and D-cycloserine against a hypothetical bacterial strain.
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 64 | 16 | 0.25 | 0.5 | Synergy |
| D-cycloserine | 32 | 8 | 0.25 |
Note: This data is for illustrative purposes to demonstrate the presentation of results from a checkerboard assay.
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard microdilution assay to determine the synergistic activity of this compound and D-cycloserine.
Materials:
-
This compound powder
-
D-cycloserine powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and D-cycloserine in a suitable solvent (e.g., sterile deionized water or CAMHB) at a concentration that is at least 10 times the expected MIC.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Drug Dilutions:
-
In a sterile 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Perform serial twofold dilutions of D-cycloserine down the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain serial dilutions of this compound alone to determine its MIC.
-
Row H should contain serial dilutions of D-cycloserine alone to determine its MIC.
-
Well H12 should serve as a growth control (no drug).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to all wells.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.
-
-
Calculation of FIC Index:
-
Determine the MIC of each drug alone and in combination from the checkerboard results.
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC index: ΣFIC = FIC of this compound + FIC of D-cycloserine.
-
Interpret the results based on the FIC index values provided above.
-
Visualizations
Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of this compound and D-cycloserine.
Experimental Workflow of Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Application Notes and Protocols for Time-Kill Curve Analysis of Alaphosphin Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin (l-alanyl-l-1-aminoethylphosphonic acid) is a phosphonopeptide antibacterial agent that acts as a prodrug.[1][2] It is actively transported into bacterial cells via peptide permeases, where it is subsequently hydrolyzed by intracellular peptidases to release its active metabolite, l-1-aminoethylphosphonic acid (L-AEP).[1][3] L-AEP is an analogue of D-alanine and functions by inhibiting alanine (B10760859) racemase, an essential enzyme in the bacterial cell wall peptidoglycan synthesis pathway.[1][4] This inhibition leads to a depletion of D-alanine, a crucial component for the formation of the pentapeptide side chains of peptidoglycan, ultimately disrupting cell wall integrity and leading to cell death.[1]
Time-kill curve analysis is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This technique is particularly valuable for evaluating the pharmacodynamic interactions of antibiotic combinations, such as synergy, indifference, or antagonism.[7][8] this compound has demonstrated synergistic or additive effects when combined with other antibiotics that also target the bacterial cell wall, such as β-lactams and D-cycloserine.[2] These combinations can enhance the rate and extent of bacterial killing, potentially overcoming resistance and improving therapeutic outcomes.
These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve analysis to evaluate the efficacy of this compound in combination with other antimicrobial agents.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's primary mechanism of action is the disruption of peptidoglycan synthesis through the inhibition of alanine racemase. The following diagram illustrates the key steps in the early cytoplasmic stage of peptidoglycan synthesis and the point of inhibition by this compound's active metabolite.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Data Presentation: Time-Kill Curve Analysis of this compound Combinations
Table 1: Time-Kill Curve Data for this compound in Combination with a β-Lactam Antibiotic
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) | β-Lactam (1x MIC) (log10 CFU/mL) | This compound + β-Lactam (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.8 | 5.4 | 5.9 | 4.8 |
| 4 | 7.9 | 5.1 | 5.6 | 3.5 |
| 6 | 8.5 | 4.8 | 5.2 | 2.4 |
| 8 | 8.8 | 4.6 | 4.9 | <2.0 |
| 24 | 9.2 | 4.5 | 4.7 | <2.0 |
Table 2: Time-Kill Curve Data for this compound in Combination with D-cycloserine
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) | D-cycloserine (0.5x MIC) (log10 CFU/mL) | This compound + D-cycloserine (log10 CFU/mL) |
| 0 | 5.6 | 5.6 | 5.6 | 5.6 |
| 2 | 6.7 | 5.3 | 5.8 | 4.6 |
| 4 | 7.8 | 5.0 | 5.5 | 3.2 |
| 6 | 8.4 | 4.7 | 5.1 | <2.0 |
| 8 | 8.7 | 4.5 | 4.8 | <2.0 |
| 24 | 9.1 | 4.4 | 4.6 | <2.0 |
Data Interpretation:
-
Bacteriostatic vs. Bactericidal: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[5][6]
-
Synergy: A ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[8]
-
Indifference: A <2-log10 change in CFU/mL at 24 hours by the combination compared to the most active single agent.[8]
-
Antagonism: A ≥2-log10 increase in CFU/mL at 24 hours by the combination compared to the most active single agent.[8]
Experimental Protocols
This section provides a detailed methodology for performing a time-kill curve analysis to evaluate this compound combinations.
Materials
-
Test bacterial strain (e.g., E. coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile saline (0.85% NaCl)
-
This compound analytical standard
-
Combination antibiotic(s) (e.g., Ampicillin, D-cycloserine)
-
Sterile test tubes or flasks
-
Incubator with shaking capabilities (35-37°C)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Sterile spreaders
-
Vortex mixer
-
Timer
Experimental Workflow
The following diagram outlines the key steps in the time-kill curve assay protocol.
Caption: Workflow for Time-Kill Curve Experiments.
Detailed Protocol
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile broth (e.g., CAMHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.[5]
-
-
Antibiotic Stock Solution Preparation:
-
Prepare concentrated stock solutions of this compound and the combination antibiotic(s) in a suitable sterile solvent (e.g., water, DMSO).
-
Sterilize the stock solutions by filtration through a 0.22 µm filter if necessary.
-
Prepare fresh on the day of the experiment.
-
-
Assay Setup:
-
Prepare a series of sterile test tubes or flasks for each condition to be tested:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 1x, 2x, or 4x its Minimum Inhibitory Concentration - MIC)
-
Combination antibiotic alone (e.g., at a clinically relevant or sub-inhibitory concentration)
-
This compound in combination with the other antibiotic(s) at the desired concentrations.
-
-
Add the appropriate volume of CAMHB to each tube.
-
Add the required volume of the antibiotic stock solutions to achieve the final desired concentrations. The final volume in all tubes should be the same (e.g., 10 mL).
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension to achieve the target starting density of approximately 5 x 10⁵ CFU/mL.[5]
-
Thoroughly mix the contents of each tube.
-
Incubate all tubes at 35-37°C with constant agitation (e.g., 200 rpm).
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[5]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. For later time points with expected high killing, it may be necessary to plate the undiluted sample.
-
Spread the inoculum evenly over the surface of the agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies for statistical accuracy.[5][6]
-
Calculate the number of viable bacteria in CFU/mL for each time point and condition using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each antibiotic concentration and the growth control to generate the time-kill curves.
-
Conclusion
Time-kill curve analysis is a powerful and informative method for characterizing the pharmacodynamic interactions of this compound with other antimicrobial agents. By following a standardized and detailed protocol, researchers can obtain reliable and reproducible data to assess synergy and optimize combination therapies. The information gathered from these studies is crucial for the preclinical and clinical development of new and effective treatment strategies to combat bacterial infections, particularly those caused by resistant organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. gosset.ai [gosset.ai]
- 4. researchgate.net [researchgate.net]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
Application Notes and Protocols: Evaluating the Efficacy of Alaphosphin in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2][3][4] Murine models of sepsis are crucial for understanding its pathophysiology and for the preclinical evaluation of new therapeutic agents.[5][6][7][8] The cecal ligation and puncture (CLP) model is considered a gold standard as it closely mimics the polymicrobial nature and progression of clinical sepsis in humans.[6][7][9][10]
Alaphosphin (l-alanyl-l-1-aminoethylphosphonic acid) is a phosphonopeptide antibacterial agent.[11][12] It is actively transported into bacterial cells via peptide permeases, where it is cleaved by intracellular peptidases to release l-1-aminoethylphosphonic acid.[11][12] This active metabolite inhibits alanine (B10760859) racemase, an essential enzyme in bacterial cell wall peptidoglycan synthesis.[11][12] Given its mechanism of action against both gram-positive and gram-negative bacteria, this compound presents a potential therapeutic candidate for bacterial sepsis.
These application notes provide a detailed protocol for inducing sepsis in mice using the CLP model and a proposed experimental design for evaluating the therapeutic efficacy of this compound. The quantitative data presented is hypothetical and serves as an illustrative example for data presentation and analysis.
I. Pathophysiology of Sepsis: Key Signaling Pathways
Sepsis pathogenesis involves a complex interplay of signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[4][13] This recognition triggers downstream signaling cascades, most notably the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2] While this initial response is crucial for clearing pathogens, a dysregulated and excessive inflammatory response, often termed a "cytokine storm," can lead to widespread endothelial damage, coagulopathy, organ dysfunction, and death.[1][2][14]
II. Experimental Protocols
A. Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[6][7] The severity of sepsis can be modulated by adjusting the length of the cecum ligated and the size and number of punctures.[8][10]
Materials:
-
8-12 week old C57BL/6 mice
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Warming pad
-
Analgesic (e.g., Buprenorphine)
-
Sterile saline solution
Procedure:
-
Anesthetize the mouse via intraperitoneal (i.p.) injection of Ketamine/Xylazine. Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and sterilize the area with 70% ethanol.
-
Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, being careful to keep the connecting mesentery intact.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 50% ligation for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Carefully return the cecum to the peritoneal cavity.
-
Suture the peritoneal wall and the skin in two separate layers.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer analgesic (e.g., Buprenorphine) subcutaneously.
-
Place the mouse on a warming pad until it has fully recovered from anesthesia.
-
For sham controls, perform the same procedure but without ligation and puncture of the cecum.
-
Monitor animals closely post-surgery for signs of distress and sepsis progression.
B. Proposed Protocol for Evaluating this compound Efficacy
This protocol outlines a hypothetical study to assess the therapeutic potential of this compound in the CLP-induced sepsis model.
Experimental Workflow:
Treatment Groups:
-
Group 1: Sham + Vehicle: Sham surgery followed by administration of the vehicle (e.g., sterile saline).
-
Group 2: CLP + Vehicle: CLP surgery followed by administration of the vehicle.
-
Group 3: CLP + this compound (Low Dose): CLP surgery followed by administration of a low dose of this compound (e.g., 10 mg/kg, i.p.).
-
Group 4: CLP + this compound (High Dose): CLP surgery followed by administration of a high dose of this compound (e.g., 50 mg/kg, i.p.).
Procedure:
-
Induce sepsis using the CLP protocol described above.
-
Two hours post-CLP, administer the assigned treatment (vehicle or this compound) via intraperitoneal injection.
-
Monitor survival daily for 7 days.
-
Assess sepsis severity at regular intervals (e.g., 12, 24, 48 hours) using a murine sepsis score (MSS).[15]
-
In a separate cohort of animals, collect blood and peritoneal lavage fluid at 24 hours post-CLP for analysis.
-
Blood: Analyze for serum cytokine levels (e.g., TNF-α, IL-6) and bacterial load (colony-forming units, CFU).
-
Peritoneal Lavage: Analyze for local bacterial load.
-
III. Data Presentation (Hypothetical Data)
The following tables represent hypothetical data that could be generated from the proposed study.
Table 1: Survival Rate and Murine Sepsis Score (MSS)
| Treatment Group | N | 7-Day Survival Rate (%) | Mean MSS at 24h (± SEM) |
| Sham + Vehicle | 10 | 100% | 0.5 ± 0.2 |
| CLP + Vehicle | 20 | 25% | 12.3 ± 1.5 |
| CLP + this compound (10 mg/kg) | 20 | 50% | 8.1 ± 1.1 |
| CLP + this compound (50 mg/kg) | 20 | 75% | 5.4 ± 0.9 |
Table 2: Inflammatory Cytokine Levels at 24 Hours Post-CLP
| Treatment Group | Serum TNF-α (pg/mL) (± SEM) | Serum IL-6 (pg/mL) (± SEM) |
| Sham + Vehicle | 50 ± 15 | 80 ± 25 |
| CLP + Vehicle | 1250 ± 210 | 4500 ± 550 |
| CLP + this compound (10 mg/kg) | 780 ± 150 | 2800 ± 400 |
| CLP + this compound (50 mg/kg) | 450 ± 90 | 1500 ± 320 |
Table 3: Bacterial Load at 24 Hours Post-CLP
| Treatment Group | Blood Bacterial Load (log10 CFU/mL) (± SEM) | Peritoneal Lavage Bacterial Load (log10 CFU/mL) (± SEM) |
| Sham + Vehicle | 0 | 0 |
| CLP + Vehicle | 4.8 ± 0.6 | 7.2 ± 0.8 |
| CLP + this compound (10 mg/kg) | 3.1 ± 0.4 | 5.5 ± 0.6 |
| CLP + this compound (50 mg/kg) | 1.9 ± 0.3 | 4.1 ± 0.5 |
IV. Conclusion
These application notes provide a framework for investigating the efficacy of this compound in a preclinical murine sepsis model. The detailed protocols for the CLP model and the proposed experimental design offer a starting point for researchers. The hypothetical data tables illustrate how key outcomes such as survival, inflammation, and bacterial clearance can be quantified and presented. Based on its mechanism of action, a successful outcome would be demonstrated by this compound's ability to improve survival, reduce systemic inflammation, and lower bacterial burden in a dose-dependent manner. This rigorous preclinical evaluation is an essential step in the development of novel therapeutic strategies for sepsis.
References
- 1. Novel Treatments Targeting the Dysregulated Cell Signaling Pathway during Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Treatments Targeting the Dysregulated Cell Signaling Pathway during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK is a therapeutic target for lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock | MDPI [mdpi.com]
- 9. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 10. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic interventions in sepsis: current and anticipated pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathophysiology of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jidc.org [jidc.org]
Quantifying Alaphosphin Uptake by Bacterial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a synthetic phosphonopeptide antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is a classic example of the "Trojan horse" strategy, where the drug masquerades as a nutrient to gain entry into the bacterial cell, whereupon it is converted into a potent inhibitor of a critical metabolic pathway.[1][2] Specifically, this compound targets peptidoglycan biosynthesis, an essential process for maintaining the integrity of the bacterial cell wall.
The efficacy of this compound is critically dependent on a three-stage process:
-
Active Transport: this compound is actively transported into the bacterial cytoplasm by peptide permeases, primarily the dipeptide (Dpp) and oligopeptide (Opp) transport systems.[1][2] These systems typically function to import small peptides as sources of amino acids.
-
Intracellular Hydrolysis: Once inside the cell, intracellular peptidases cleave the L-alanyl residue from this compound. This enzymatic action releases the active component, L-1-aminoethylphosphonic acid (L-AEP).
-
Enzyme Inhibition: L-AEP is a potent and specific inhibitor of alanine (B10760859) racemase, an enzyme essential for the conversion of L-alanine to D-alanine. D-alanine is a crucial component of the pentapeptide cross-bridges in peptidoglycan. Inhibition of this enzyme depletes the intracellular pool of D-alanine, thereby halting cell wall synthesis and leading to cell lysis.
A key feature of this compound's activity is the significant intracellular accumulation of its active metabolite, L-AEP. Studies have shown that the intracellular concentration of L-AEP can be 100 to 1,000 times higher than the extracellular concentration of the parent compound, this compound.[1][2] This dramatic accumulation is a direct result of the active transport mechanism and is a primary determinant of the drug's potency.
This document provides detailed application notes and protocols for quantifying the uptake of this compound by bacterial cells, a critical step in understanding its mechanism of action, evaluating potential resistance mechanisms, and developing novel phosphonopeptide antibiotics.
This compound Uptake and Mechanism of Action
The following diagram illustrates the key steps in the uptake and activation of this compound in a bacterial cell.
Quantitative Data on this compound Uptake
The following table summarizes the reported intracellular accumulation of this compound's active metabolite, L-1-aminoethylphosphonic acid (L-AEP), in susceptible bacteria.
| Bacterial Species | Method of Quantification | External this compound Concentration | Intracellular L-AEP Accumulation Factor | Reference |
| Escherichia coli | Radiolabeling and Amino Acid Analysis | Not specified | 100- to 1,000-fold | [1][2] |
| Staphylococcus aureus | Radiolabeling and Amino Acid Analysis | Not specified | 100- to 1,000-fold | [1][2] |
| Pseudomonas aeruginosa | Not specified | Not specified | Susceptible strains show accumulation | [1] |
Note: Specific intracellular concentrations are often dependent on the bacterial strain, growth conditions, and the external this compound concentration. The provided data indicates a significant concentration of the active drug at its target site.
Experimental Protocols
This section provides detailed protocols for three common methods to quantify this compound uptake in bacterial cells.
Protocol 1: Fluorescence-Based Uptake Assay using a Labeled this compound Analogue
This protocol describes a high-throughput method to assess this compound uptake using a fluorescently labeled analogue and flow cytometry.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Fluorescently labeled this compound analogue (e.g., FITC-Alaphosphin)
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Fluorescence quencher (e.g., Trypan Blue)
-
Flow cytometer
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into the appropriate liquid growth medium.
-
Incubate with shaking at the optimal temperature until the culture reaches the mid-logarithmic growth phase (e.g., OD600 of 0.4-0.6).
-
-
Cell Washing and Resuspension:
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Discard the supernatant and wash the cell pellet twice with assay buffer.
-
Resuspend the final cell pellet in assay buffer and adjust the optical density (OD600) to a standardized value (e.g., 0.2).
-
-
Uptake Assay:
-
Aliquot the bacterial suspension into microcentrifuge tubes.
-
Add the fluorescently labeled this compound analogue to the desired final concentration. Include a no-analogue control.
-
Incubate the tubes at the optimal growth temperature for a defined period (e.g., 30 minutes).
-
-
Quenching of Extracellular Fluorescence:
-
For each sample, transfer half of the suspension to a new tube.
-
To one tube, add the fluorescence quencher (e.g., Trypan Blue to a final concentration of 0.2%). The quencher will extinguish the fluorescence of the analogue that is outside the cells or bound to the cell surface.
-
The other tube serves as the total fluorescence control (internalized + external).
-
-
Flow Cytometry Analysis:
-
Analyze both the quenched and unquenched samples on a flow cytometer.
-
Measure the fluorescence intensity of a large population of individual cells (e.g., 10,000 events).
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the quenched samples to the unquenched samples.
-
A significant fluorescence signal in the quenched sample indicates the intracellular accumulation of the this compound analogue.
-
Protocol 2: Radiolabeled this compound Uptake Assay
This protocol provides a highly sensitive method for quantifying this compound uptake using a radiolabeled version of the molecule.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
Radiolabeled this compound (e.g., [14C]-Alaphosphin or [3H]-Alaphosphin)
-
Assay buffer (e.g., PBS)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)
Procedure:
-
Bacterial Culture Preparation:
-
Prepare the bacterial culture as described in Protocol 1.
-
-
Cell Washing and Resuspension:
-
Wash and resuspend the cells in assay buffer to a standardized cell density.
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired temperature.
-
Initiate the uptake by adding radiolabeled this compound to a known specific activity and final concentration.
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the cell suspension.
-
-
Separation of Cells from the Medium:
-
Rapidly filter the aliquots through a membrane filter to separate the cells from the medium containing the unincorporated radiolabeled this compound.
-
Immediately wash the filters with ice-cold assay buffer to remove any non-specifically bound label.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of this compound taken up by the cells at each time point, expressed as nmol/mg of bacterial protein or per 109 cells.
-
Plot the uptake over time to determine the kinetics of this compound transport.
-
Protocol 3: LC-MS/MS Quantification of Intracellular this compound and L-AEP
This protocol outlines the steps for the direct measurement of intracellular this compound and its active metabolite, L-AEP, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Bacterial culture treated with this compound
-
Microcentrifuge tubes
-
Silicone oil (density appropriate for pelleting bacteria)
-
Lysis buffer
-
Sonciator or bead beater
-
Organic solvent for extraction (e.g., acetonitrile (B52724) with formic acid)
-
LC-MS/MS system with a suitable column for polar compounds (e.g., HILIC)
-
Analytical standards for this compound and L-AEP
Procedure:
-
Sample Collection and Quenching:
-
Incubate the bacterial culture with this compound for the desired time.
-
Rapidly cool the culture on ice to stop metabolic activity.
-
-
Separation of Cells:
-
Layer the cell suspension on top of silicone oil in a microcentrifuge tube.
-
Centrifuge to pellet the cells through the oil, which effectively separates them from the extracellular medium.
-
Aspirate the aqueous layer and the silicone oil, leaving the cell pellet.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a small volume of lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication or bead beating) on ice.
-
Add a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) to precipitate proteins and extract the small molecule analytes.
-
Vortex and then centrifuge at high speed to pellet the protein and cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Develop an LC-MS/MS method for the separation and detection of this compound and L-AEP. This will typically involve a HILIC column and detection in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentrations of this compound and L-AEP in the cell extracts by comparing their peak areas to a standard curve prepared with analytical standards.
-
Normalize the intracellular concentrations to the cell number or total protein content of the pellet.
-
Conclusion
The quantification of this compound uptake is a fundamental aspect of its microbiological characterization. The protocols provided here offer a range of techniques, from high-throughput fluorescence-based assays to highly sensitive and specific radiolabeling and LC-MS/MS methods. The choice of method will depend on the specific research question, available equipment, and the need for quantitative versus qualitative data. By accurately measuring the intracellular accumulation of this potent antibiotic, researchers can gain valuable insights into its efficacy, mechanisms of resistance, and the potential for developing next-generation antibacterial agents that exploit bacterial transport systems.
References
Application Note and Protocol: Measuring Alanine Racemase Inhibition by Alaphosphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859) racemase (Alr) is a bacterial enzyme that plays a crucial role in the synthesis of the peptidoglycan layer of the cell wall by catalyzing the racemization of L-alanine to D-alanine.[1][2][3] The absence of a human homolog makes it an attractive target for the development of novel antibacterial agents.[2][4] Alaphosphin, an L-alanyl-L-1-aminoethylphosphonic acid, is a potent inhibitor of this enzyme.[5][6][7] It acts as a prodrug, actively transported into the bacterial cell where it is hydrolyzed to its active form, L-1-aminoethylphosphonic acid (Ala(P)).[5][6][7] This application note provides a detailed protocol for a widely used coupled enzyme assay to measure the inhibition of alanine racemase by this compound and its active metabolite.
Mechanism of this compound Action
This compound's mechanism of action involves a multi-step process, making it an effective antibacterial agent.[5][6][7]
-
Active Transport : this compound is transported into the bacterial cell via peptide permeases.[5][6][7]
-
Intracellular Cleavage : Once inside the cell, intracellular peptidases cleave the L-alanyl moiety, releasing the active inhibitor, L-1-aminoethylphosphonic acid (Ala(P)).[5][6][7]
-
Inhibition of Alanine Racemase : Ala(P) targets and inhibits alanine racemase. The nature of this inhibition can vary depending on the bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the inhibition is typically reversible and competitive.[5][6][7] In contrast, in Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and time-dependent.[5][6][7] The inhibitory action of Ala(P) stems from its ability to form a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme, rendering it inactive.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Alanine racemase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alaphosphin Transport Using Radiolabeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin, an L-alanyl-L-1-aminoethylphosphonic acid, is a phosphonopeptide antibiotic that exhibits broad-spectrum antibacterial activity. Its efficacy is critically dependent on its transport into the target bacterial cells. This document provides detailed application notes and protocols for utilizing radiolabeled this compound to investigate its transport mechanisms across both bacterial and mammalian cell membranes. Understanding these transport pathways is essential for optimizing drug delivery, overcoming resistance, and developing novel therapeutics.
This compound's mechanism of action involves its active transport into the bacterial cytoplasm, followed by enzymatic cleavage to release 1-aminoethylphosphonic acid (Ala-P). Ala-P then inhibits key enzymes involved in peptidoglycan synthesis, leading to cell wall disruption and bacterial cell death.[1][2] In bacteria, this uptake is mediated by stereospecific peptide permeases.[1][2] In mammalian systems, this compound is recognized and transported by the proton-coupled peptide transporters PEPT1 and PEPT2, which are primarily located in the intestine and kidneys, respectively.
Transport Mechanisms of this compound
The transport of this compound is a critical first step for its biological activity. The primary transporters involved are:
-
Bacterial Peptide Permeases: In bacteria such as E. coli, this compound is actively transported by oligopeptide permease systems (Opp).[3] These transporters recognize and internalize small peptides, and this compound acts as a "Trojan horse" to gain entry into the cell.
-
Mammalian Peptide Transporters (PEPT1 & PEPT2): In mammals, this compound is a substrate for the high-affinity PEPT2 and low-affinity PEPT1 transporters. This interaction is crucial for its oral absorption and renal handling.
Quantitative Data on this compound Transport
Table 1: Inhibition Constants (Ki) of this compound for Mammalian Peptide Transporters
| Transporter | Cell Line | Substrate Used in Assay | Ki of this compound (mM) |
| PEPT1 | Caco-2 | [14C]Glycylsarcosine | 0.19 ± 0.01 |
| PEPT2 | SKPT | [14C]Glycylsarcosine | 0.07 ± 0.01 |
Data from competitive inhibition experiments. A lower Ki value indicates a higher affinity of this compound for the transporter.
Signaling Pathways and Experimental Workflows
This compound Uptake and Mechanism of Action in Bacteria
Caption: Bacterial uptake and activation of this compound.
Experimental Workflow for Radiolabeled this compound Transport Assay
Caption: General workflow for a radiolabeled transport assay.
Experimental Protocols
Protocol 1: Radiolabeling of this compound
Method A: Synthesis of [14C]this compound
This method involves the use of a commercially available 14C-labeled alanine precursor in a phosphonopeptide synthesis route. Synthetic methods for phosphonopeptides are well-documented and can be adapted for radiosynthesis.[4][5]
-
Starting Material: Obtain [14C]L-alanine.
-
Synthesis: Follow a multi-step chemical synthesis protocol for phosphonopeptides. This typically involves the protection of functional groups, coupling of the amino acid and the phosphonic acid analogue, and subsequent deprotection. The radiolabel is incorporated via the [14C]L-alanine.
-
Purification: Purify the final [14C]this compound product using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and radiochemical purity of the product using mass spectrometry and radio-TLC or radio-HPLC.
Method B: Synthesis of [32P]this compound
Direct enzymatic labeling of the phosphonate (B1237965) group is challenging. A chemical synthesis approach is more likely to be successful.
-
Starting Material: Obtain [32P]phosphorous acid.
-
Synthesis: Adapt a chemical synthesis route for phosphonopeptides that allows for the incorporation of the phosphorous moiety at a late stage to maximize the incorporation of the short-lived 32P isotope.[6]
-
Purification and Characterization: As described for [14C]this compound.
Protocol 2: Bacterial Uptake Assay Using Radiolabeled this compound
This protocol is adapted from general bacterial uptake assays.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Radiolabeled this compound ([14C] or [32P])
-
Transport buffer (e.g., M9 minimal medium salts)
-
Ice-cold stop buffer (e.g., 0.1 M LiCl)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Grow the bacterial strain overnight in the appropriate medium. Inoculate a fresh culture and grow to mid-log phase (OD600 of ~0.5).
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with ice-cold transport buffer and resuspend in fresh transport buffer to a final OD600 of ~1.0.
-
Uptake Assay: a. Pre-warm the cell suspension to the desired temperature (e.g., 37°C). b. Initiate the uptake by adding radiolabeled this compound to the cell suspension at the desired final concentration. c. At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot (e.g., 100 µL) of the cell suspension.
-
Stopping the Reaction: Immediately filter the aliquot through a 0.45 µm filter and wash rapidly with two volumes of ice-cold stop buffer to remove extracellular radioactivity.
-
Measurement of Radioactivity: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the amount of this compound taken up at each time point (in nmol/mg of cell protein). b. To determine kinetic parameters, perform the assay at various concentrations of radiolabeled this compound and measure the initial rate of uptake (from the linear portion of the time course). c. Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 3: Mammalian Cell Transport Assay Using Caco-2 Cells
Caco-2 cells are a well-established in vitro model for studying intestinal drug absorption.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Radiolabeled this compound
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell® inserts at a suitable density and allow them to differentiate for 21-28 days to form a polarized monolayer.
-
Monolayer Integrity: Before the transport assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add transport buffer containing radiolabeled this compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber.
-
Measurement of Radioactivity: Add the collected aliquots to scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. b. For kinetic analysis, perform the assay with varying concentrations of radiolabeled this compound to determine Km and Vmax for the transport process.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the transport of this compound. By utilizing radiolabeled this compound in conjunction with appropriate in vitro models, it is possible to elucidate the kinetics and mechanisms of its transport across both bacterial and mammalian membranes. This knowledge is invaluable for the rational design of new phosphonopeptide antibiotics with improved uptake and efficacy. Further research is warranted to determine the specific kinetic parameters of this compound transport and to explore the full range of transporters involved in its disposition.
References
- 1. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. scope.soest.hawaii.edu [scope.soest.hawaii.edu]
Alaphosphin Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of alaphosphin, a phosphonopeptide antibacterial agent. The information is intended to assist researchers in designing and executing preclinical studies to assess the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound is a prodrug that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1][2] Its mechanism can be summarized in three key stages:
-
Active Transport: this compound is actively transported into the bacterial cell via peptide permeases.[1][2]
-
Intracellular Cleavage: Once inside the bacterium, intracellular peptidases cleave this compound to release its active metabolite, L-1-aminoethylphosphonic acid.[1][2]
-
Enzyme Inhibition: L-1-aminoethylphosphonic acid competitively inhibits alanine (B10760859) racemase, an essential enzyme for the synthesis of D-alanine, a crucial component of the peptidoglycan cell wall.[1][2] In some bacteria, it may also have a secondary target, UDP-N-acetylmuramyl-L-alanine synthetase.[1]
This targeted inhibition ultimately leads to the disruption of cell wall integrity and bacterial cell death.
Antibacterial Spectrum
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] It is particularly effective against many common urinary tract pathogens.[3] this compound exhibits synergistic effects when combined with β-lactam antibiotics and D-cycloserine.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo studies.
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Animal Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Mouse Septicemia | Staphylococcus aureus | Varies | Survival Rate | Comparable to amikacin | [4] |
| Mouse Thigh Infection | Escherichia coli | Varies | Reduction in bacterial load (CFU) | Significant reduction in CFU | [5] |
| Mouse Pneumonia | Mycobacterium tuberculosis | Varies | Reduction in bacterial load (CFU) | Comparable to amikacin | [4][6] |
Table 2: Pharmacokinetic Parameters of this compound (Alafosfalin) in Animals and Humans
| Species | Administration Route | Dose | Cmax | Tmax | T½ (half-life) | Reference |
| Rat | Subcutaneous | Not Specified | - | 15-20 min | 20 min | |
| Rat | Intramuscular | Not Specified | - | 15-20 min | 20 min | |
| Rat | Oral | Not Specified | - | - | - | |
| Baboon | Subcutaneous | Not Specified | - | 15-20 min | ~1 h | |
| Baboon | Intramuscular | Not Specified | - | 15-20 min | ~1 h | |
| Human | Intramuscular | 200 mg | - | 15-20 min | ~1 h | |
| Human | Oral | 500 mg | - | - | ~1 h |
Table 3: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 | Observation Period | Key Findings | Reference |
| Intraperitoneal | >300 mg/kg | 14 days | No deteriorating effects on body weight, food, and water intake at lower doses. Mortality observed at 300 mg/kg. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with this compound.
Formulation of this compound for In Vivo Administration
This compound is a water-soluble compound, which simplifies its formulation for in vivo studies.
4.1.1. Parenteral Formulation (for Intravenous, Intraperitoneal, or Subcutaneous Injection)
-
Vehicle: Sterile, pyrogen-free 0.9% sodium chloride (normal saline) or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the this compound in the chosen sterile vehicle to the desired final concentration.
-
Gently vortex or swirl to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage: Store the sterile solution at 2-8°C and use within a validated period to ensure stability and sterility.
4.1.2. Oral Formulation (for Gavage)
-
Vehicle: Sterile water or 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
In a suitable container, dissolve or suspend the this compound in the chosen vehicle to the desired final concentration.
-
Stir or vortex until a uniform solution or suspension is achieved.
-
-
Storage: Store the formulation at 2-8°C. If it is a suspension, ensure it is thoroughly resuspended before each administration.
In Vivo Efficacy Study: Murine Thigh Infection Model
This model is used to evaluate the efficacy of this compound in reducing bacterial burden in a deep-seated infection.
Materials:
-
Female BALB/c or ICR mice (6-8 weeks old)
-
Pathogenic bacterial strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213)
-
This compound formulation
-
Vehicle control
-
Positive control antibiotic (optional)
-
Anesthetic
-
Sterile syringes and needles
-
Tissue homogenizer
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile PBS
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Induction of Neutropenia (Optional): To study the direct antibacterial effect of this compound with minimal contribution from the host immune system, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth. Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 10^6 CFU/mL).
-
Infection: Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial inoculum into the posterior thigh muscle of one hind limb.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound formulation, vehicle control, or positive control antibiotic via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). The dosing regimen (dose and frequency) should be based on prior pharmacokinetic and dose-ranging studies.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.
-
Bacterial Load Determination: Aseptically excise the entire infected thigh muscle. Weigh the tissue and homogenize it in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate onto appropriate agar plates.
-
CFU Enumeration: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs). Express the results as log10 CFU per gram of tissue.
-
Data Analysis: Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine the efficacy of the treatment.
Acute Toxicity Study in Mice
This study provides an initial assessment of the safety profile of this compound.
Materials:
-
Male and female Swiss albino mice (6-8 weeks old)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles or sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Dose Groups: Divide the animals into several groups, including a vehicle control group and at least three dose levels of this compound. The dose levels should be selected based on any existing in vitro cytotoxicity data and literature on similar compounds.
-
Administration: Administer a single dose of the this compound formulation or vehicle control to each animal via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Observe the animals continuously for the first 30 minutes, then periodically for the first 4 hours, and daily thereafter for 14 days.
-
Clinical Signs: Record any signs of toxicity, including changes in behavior, appearance, respiratory patterns, and the presence of convulsions or tremors. Also, record any mortality.
-
Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Examine the organs for any abnormalities.
-
Data Analysis: Determine the approximate lethal dose (if any) and the maximum tolerated dose (MTD). Analyze changes in body weight and clinical signs to assess the overall toxicity.
Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, and elimination of this compound.
Materials:
-
Male Sprague-Dawley rats (with or without jugular vein cannulation)
-
This compound formulation for intravenous and oral administration
-
Anesthetic
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions. For serial blood sampling from the same animal, surgical implantation of a jugular vein catheter is recommended.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the this compound formulation via the tail vein or a catheter.
-
Oral (PO) Group: Administer a single dose of the this compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). The exact time points will depend on the expected half-life of the compound.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T½), and area under the concentration-time curve (AUC). For the oral group, calculate the oral bioavailability by comparing the AUC of the oral group to the AUC of the IV group.
By following these application notes and protocols, researchers can effectively formulate this compound for in vivo studies and generate the necessary data to evaluate its potential as a novel antibacterial agent.
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Sterility of Saline Formulations Manufactured for Wound Care in Veterinary Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B | Semantic Scholar [semanticscholar.org]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for preparing formalin-fixed paraffin-embedded musculoskeletal tissue samples from mice for spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Induction of Alaphosphin Resistance in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a phosphonopeptide antibiotic that exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli. Its mechanism of action relies on its active transport into the bacterial cell and subsequent enzymatic cleavage, leading to the inhibition of peptidoglycan synthesis. Understanding the mechanisms by which E. coli can develop resistance to this compound is crucial for the development of new antimicrobial strategies and for assessing the long-term efficacy of this class of drugs.
These application notes provide a detailed framework for the experimental induction and characterization of this compound resistance in E. coli. The protocols outlined below are based on established methodologies for studying antibiotic resistance and the known mechanism of action of this compound.
Mechanism of Action of this compound
This compound acts as a prodrug, exploiting bacterial peptide transport systems to enter the cell. The process involves three key stages:
-
Active Transport: this compound is recognized and transported across the cytoplasmic membrane by stereospecific peptide permeases.[1][2]
-
Intracellular Cleavage: Once inside the cytoplasm, intracellular aminopeptidases hydrolyze the peptide bond of this compound.[1][2]
-
Target Inhibition: This cleavage releases the active metabolite, L-1-aminoethylphosphonic acid (Ala(P)). Ala(P) is a potent inhibitor of alanine (B10760859) racemase, an essential enzyme that catalyzes the conversion of L-alanine to D-alanine, a critical component of the bacterial cell wall peptidoglycan. A secondary target is UDP-N-acetylmuramyl-L-alanine synthetase.[1][2][3]
This disruption of peptidoglycan synthesis ultimately leads to cell lysis and death.
Potential Mechanisms of Resistance to this compound
Based on its mechanism of action, resistance to this compound in E. coli can be hypothesized to arise from mutations affecting any of the key stages:
-
Impaired Transport: Mutations in the genes encoding for peptide transport systems (e.g., dpp, opp) could reduce the uptake of this compound, preventing it from reaching its intracellular target.
-
Reduced Peptidase Activity: Mutations leading to decreased expression or activity of the relevant intracellular peptidases would prevent the conversion of this compound to its active form, Ala(P).
-
Target Modification: Alterations in the alr gene, which encodes alanine racemase, could lead to a modified enzyme with reduced affinity for Ala(P), thus rendering the target less susceptible to inhibition.
Experimental Induction and Characterization of this compound Resistance
The following sections provide detailed protocols for inducing this compound resistance in E. coli and for characterizing the resulting resistant phenotypes and genotypes.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound against Susceptible and Experimentally Evolved Resistant E. coli Strains
| Strain ID | Description | Passage Number | This compound MIC (µg/mL) | Fold Increase in MIC |
| E. coli K-12 | Wild-Type (Susceptible) | 0 | 8 | - |
| E. coli AR1 | This compound-Resistant Isolate 1 | 30 | 128 | 16 |
| E. coli AR2 | This compound-Resistant Isolate 2 | 30 | 256 | 32 |
| E. coli AR3 | This compound-Resistant Isolate 3 | 30 | 64 | 8 |
Table 2: Characterization of this compound-Resistant E. coli Strains (Representative Data)
| Strain ID | This compound MIC (µg/mL) | [¹⁴C]-Gly-Pro Uptake (nmol/min/mg protein) | Alanine Racemase Activity (% of Wild-Type) | Identified Mutation(s) |
| E. coli K-12 | 8 | 15.2 ± 1.8 | 100 | None |
| E. coli AR1 | 128 | 2.1 ± 0.5 | 98 | dppF (missense) |
| E. coli AR2 | 256 | 1.5 ± 0.4 | 95 | oppB (frameshift) |
| E. coli AR3 | 64 | 14.8 ± 2.1 | 45 | alr (missense) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of E. coli.
Materials:
-
E. coli strain (e.g., K-12)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1024 µg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by inoculating a single colony of E. coli into 5 mL of MHB and incubating overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Experimental Induction of this compound Resistance by Serial Passage
Objective: To select for this compound-resistant mutants of E. coli through continuous exposure to sub-inhibitory concentrations of the antibiotic.
Materials:
-
E. coli strain (e.g., K-12)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile culture tubes
-
Spectrophotometer
Procedure:
-
Determine the baseline MIC of this compound for the parental E. coli strain as described in Protocol 1.
-
Inoculate a culture of E. coli in MHB containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture at 37°C with shaking until it reaches the late logarithmic phase of growth.
-
Dilute the culture 1:1000 into a fresh tube of MHB containing the same concentration of this compound.
-
Repeat this serial passage daily.
-
Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population.
-
Gradually increase the concentration of this compound in the culture medium as the MIC of the population increases.
-
After a desired number of passages (e.g., 30-50) or when a significant increase in MIC is observed, streak the culture onto an MH agar (B569324) plate to isolate single colonies.
-
Confirm the MIC of individual isolates to identify stable resistant mutants.
Protocol 3: Characterization of Peptide Transport
Objective: To assess the functionality of peptide transport systems in susceptible and resistant E. coli strains.
Materials:
-
Susceptible and resistant E. coli strains
-
Minimal medium (e.g., M9 salts with glucose)
-
Radiolabeled dipeptide (e.g., [¹⁴C]-Gly-Pro)
-
Scintillation counter and vials
-
Membrane filtration apparatus and filters (0.45 µm)
Procedure:
-
Grow bacterial cultures to mid-log phase in minimal medium.
-
Harvest the cells by centrifugation, wash twice with ice-cold minimal medium without a carbon source, and resuspend in the same medium to a standardized cell density (e.g., OD₆₀₀ of 0.5).
-
Initiate the transport assay by adding the radiolabeled dipeptide to the cell suspension at a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 30, 60, 90, and 120 seconds), withdraw aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm membrane filter.
-
Wash the filter rapidly with ice-cold medium to remove extracellular radiolabel.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake and compare between susceptible and resistant strains. A significantly lower rate of uptake in a resistant strain suggests a defect in peptide transport.
Protocol 4: Assay of Alanine Racemase Activity
Objective: To measure the activity of alanine racemase in cell-free extracts of susceptible and resistant E. coli strains.
Materials:
-
Susceptible and resistant E. coli strains
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM β-mercaptoethanol and 1 mM EDTA)
-
L-alanine and D-alanine
-
D-amino acid oxidase
-
Lactate (B86563) dehydrogenase
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare cell-free extracts from mid-log phase cultures of susceptible and resistant strains by sonication or French press, followed by centrifugation to remove cell debris.
-
Determine the protein concentration of the cell-free extracts (e.g., using a Bradford assay).
-
The assay measures the conversion of L-alanine to D-alanine. The D-alanine produced is then converted to pyruvate (B1213749) by D-amino acid oxidase. The pyruvate is subsequently reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺.
-
Set up the reaction mixture containing Tris-HCl buffer, pyridoxal (B1214274) phosphate (B84403) (a cofactor for alanine racemase), D-amino acid oxidase, lactate dehydrogenase, and NADH.
-
Initiate the reaction by adding L-alanine as the substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the specific activity of alanine racemase (units per mg of protein) and compare the activity between susceptible and resistant strains. A significant decrease in activity in a resistant strain, or altered kinetics, could indicate a mutation in the alr gene.
Protocol 5: Genetic Characterization of Resistant Mutants
Objective: To identify the genetic basis of this compound resistance.
Materials:
-
Genomic DNA from susceptible and resistant E. coli strains
-
Primers for amplifying and sequencing candidate genes (dpp, opp, alr)
-
DNA sequencing services or equipment
Procedure:
-
Extract high-quality genomic DNA from the parental susceptible strain and the this compound-resistant isolates.
-
Design primers to amplify the coding regions and promoter regions of candidate resistance genes, including those for the dipeptide permease (dpp), oligopeptide permease (opp), and alanine racemase (alr).
-
Perform Polymerase Chain Reaction (PCR) to amplify these genes from the genomic DNA of all strains.
-
Sequence the PCR products and compare the sequences of the resistant isolates to that of the susceptible parent.
-
Identify any mutations (e.g., point mutations, insertions, deletions) in the resistant strains that are not present in the parent.
-
For a more comprehensive analysis, whole-genome sequencing of the resistant isolates can be performed to identify all potential resistance-conferring mutations.
Visualizations
Caption: Mechanism of action of this compound in E. coli.
Caption: Workflow for inducing this compound resistance.
Caption: Logical flow for characterizing resistant mutants.
References
- 1. Characterization of Escherichia coli d-Cycloserine Transport and Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonopeptides as substrates for peptide transport systems and peptidases of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of D-cycloserine action: transport mutants for D-alanine, D-cycloserine, and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Alaphosphin's Effect on Peptidoglycan Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin, a phosphonopeptide antibiotic, presents a compelling case study in the targeted inhibition of bacterial cell wall synthesis. Its unique mechanism of action, which involves active transport into the bacterial cell followed by the inhibition of a key enzyme in the peptidoglycan synthesis pathway, offers valuable insights for the development of novel antibacterial agents. These application notes provide a comprehensive overview of this compound's effects on peptidoglycan synthesis, supported by detailed experimental protocols for its investigation.
This compound, chemically known as L-alanyl-L-1-aminoethylphosphonic acid, selectively inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This inhibitory action ultimately leads to cell lysis and bacterial death. The mechanism unfolds in three distinct stages:
-
Active Transport: this compound is actively transported into the bacterial cell through stereospecific peptide permeases.[1][2]
-
Intracellular Activation: Once inside the cell, intracellular aminopeptidases hydrolyze this compound, releasing its active form, L-1-aminoethylphosphonic acid (Ala(P)).[1]
-
Enzyme Inhibition: Ala(P) acts as a potent inhibitor of alanine (B10760859) racemase, an enzyme crucial for converting L-alanine to D-alanine.[1][3] D-alanine is an indispensable building block for the pentapeptide side chains of peptidoglycan.
The inhibition of alanine racemase leads to a depletion of the intracellular D-alanine pool, thereby halting the synthesis of the UDP-N-acetylmuramyl-pentapeptide precursor.[1] In Gram-positive bacteria, this disruption results in the accumulation of UDP-N-acetyl-muramyl-tripeptide.[1] A secondary target for Ala(P) has been identified as UDP-N-acetylmuramyl-L-alanine synthetase.[1][3]
This document provides detailed protocols for key experiments to study the effects of this compound, along with data presentation guidelines and visualizations to aid in understanding the underlying pathways and experimental workflows.
Data Presentation
Effective analysis of this compound's activity relies on the clear presentation of quantitative data. The following tables provide a template for summarizing key experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 1 - 128 |
| Staphylococcus aureus | Gram-Positive | 0.5 - 64 |
Table 2: Inhibition of Alanine Racemase by L-1-aminoethylphosphonic acid (Ala(P))
| Enzyme Source | Inhibition Type | IC50 (µM) |
| E. coli | Reversible, Competitive | ~50 |
| S. aureus | Irreversible, Time-dependent | ~10 |
Table 3: Effect of this compound on Peptidoglycan Precursors
| Bacterial Strain | This compound Conc. (µg/mL) | Incubation Time (min) | UDP-MurNAc-tripeptide Accumulation (Fold Change) | Intracellular D-alanine Pool (Fold Change) |
| S. aureus | 10 | 60 | Significant Increase | Significant Decrease |
| E. coli | 50 | 60 | Not Applicable | Significant Decrease |
Experimental Protocols
The following section details the methodologies for key experiments to investigate this compound's mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water to a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate except the first column. In the first column, add 100 µL of the this compound stock solution. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This will result in this compound concentrations ranging from 512 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well with bacteria and no this compound, and a negative control well with broth only.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Protocol 2: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This spectrophotometric assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the reduction of NAD⁺ by L-alanine dehydrogenase.
Materials:
-
Purified alanine racemase from E. coli or S. aureus
-
L-1-aminoethylphosphonic acid (Ala(P))
-
D-alanine
-
L-alanine dehydrogenase
-
NAD⁺
-
Tricine buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microcuvette or 96-well plate, prepare a reaction mixture containing Tricine buffer, NAD⁺ (final concentration 1 mM), and L-alanine dehydrogenase (final concentration ~0.5 units/mL).
-
Add Inhibitor: Add varying concentrations of Ala(P) to the reaction mixture. For control wells, add buffer instead of the inhibitor.
-
Add Enzyme: Add purified alanine racemase to the mixture and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding D-alanine (final concentration ~50 mM).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the alanine racemase activity.
-
Calculate Inhibition: Calculate the percentage of inhibition for each Ala(P) concentration relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Analysis of UDP-MurNAc-tripeptide Accumulation by HPLC
This protocol describes the extraction and analysis of peptidoglycan precursors from this compound-treated Gram-positive bacteria.
Materials:
-
S. aureus culture
-
This compound
-
Trichloroacetic acid (TCA)
-
Ether
-
HPLC system with a C18 reverse-phase column
-
Mobile phases:
-
A: 50 mM sodium phosphate, pH 4.5
-
B: 50 mM sodium phosphate, pH 4.5, with 20% methanol
-
-
UDP-MurNAc-tripeptide standard
Procedure:
-
Bacterial Culture and Treatment: Grow S. aureus to mid-log phase and divide the culture into two. Treat one with a bacteriostatic concentration of this compound (e.g., 2 x MIC) and leave the other as an untreated control. Incubate for 60 minutes at 37°C.
-
Extraction of Precursors: Harvest the cells by centrifugation. Resuspend the pellet in ice-cold 10% TCA and incubate on ice for 30 minutes. Centrifuge to pellet the precipitated macromolecules.
-
Neutralization: Wash the supernatant with an equal volume of ether three times to remove the TCA. The aqueous phase contains the nucleotide precursors.
-
HPLC Analysis: Analyze the extracted precursors by reverse-phase HPLC. Elute with a gradient of mobile phase B. Monitor the absorbance at 262 nm.
-
Quantification: Compare the chromatograms of the treated and untreated samples. Identify the peak corresponding to UDP-MurNAc-tripeptide by comparing its retention time with that of a standard. Quantify the peak area to determine the fold accumulation in the this compound-treated sample.
Protocol 4: Quantification of Intracellular D-alanine Pool
This protocol outlines a method for the extraction and quantification of intracellular D-alanine levels in bacteria treated with this compound.
Materials:
-
Bacterial culture (E. coli or S. aureus)
-
This compound
-
Boiling water
-
Centrifuge
-
Derivatizing agent (e.g., Marfey's reagent)
-
HPLC system with a C18 column or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
D-alanine and L-alanine standards
Procedure:
-
Bacterial Culture and Treatment: Grow bacteria to mid-log phase. Treat with this compound (e.g., 2 x MIC) for a specified time (e.g., 30-60 minutes). An untreated culture serves as a control.
-
Extraction of Amino Acids: Rapidly harvest the cells by centrifugation at 4°C. Immediately resuspend the pellet in a known volume of boiling water and incubate for 10 minutes to lyse the cells and extract small molecules. Centrifuge to remove cell debris.
-
Derivatization (for HPLC): Derivatize the supernatant containing the amino acids with a chiral derivatizing agent like Marfey's reagent. This allows for the separation of D- and L-alanine isomers by reverse-phase HPLC.
-
Chromatographic Analysis:
-
HPLC: Analyze the derivatized samples by HPLC with UV detection. Use a standard curve of derivatized D- and L-alanine to quantify the concentrations in the samples.
-
GC-MS: Alternatively, the extracted amino acids can be derivatized for volatility and analyzed by GC-MS for accurate quantification.
-
-
Data Analysis: Compare the intracellular D-alanine concentration in this compound-treated cells to that in untreated cells to determine the extent of depletion.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Principle of the coupled alanine racemase assay.
References
Troubleshooting & Optimization
Alaphosphin MIC Variability: A Technical Support Guide
Welcome to the technical support center for Alaphosphin Minimum Inhibitory Concentration (MIC) testing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability in this compound MIC results and provide clear, actionable guidance for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as alafosfalin, is a phosphonopeptide antibiotic. It is a prodrug that is actively transported into bacterial cells via peptide permeases.[1][2] Once inside the cell, intracellular peptidases cleave this compound to release its active form, L-1-aminoethylphosphonic acid (ALA(P)). ALA(P) is an analogue of D-alanine and primarily targets alanine (B10760859) racemase, an essential enzyme in bacterial cell wall peptidoglycan synthesis.[1] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial cell death. In Gram-negative bacteria, the inhibition is reversible and competitive, while in Gram-positive organisms, it is irreversible and time-dependent.[1]
Q2: We are observing significant variability in our this compound MIC results. What are the common causes?
Variability in this compound MIC results is a frequent issue and can stem from several factors. The most common cause is the composition of the culture medium. This compound's antibacterial action is antagonized by small peptides present in complex media like Mueller-Hinton Broth (MHB), which contains peptone digests.[3] These peptides compete with this compound for uptake by bacterial peptide permeases, leading to artificially high and variable MIC values. Other general factors that can contribute to MIC variability for any antibiotic include inoculum size, pH of the medium, and incubation conditions. For this compound, its potency is known to be greatly reduced at alkaline pH and with very high bacterial inoculum levels.[3]
Q3: How can we mitigate the effect of peptide antagonism in our MIC assays?
To overcome peptide antagonism, it is crucial to perform this compound MIC testing in a chemically defined, antagonist-free minimal medium.[3] Standard rich media like Mueller-Hinton Broth are not recommended. A commonly used and appropriate alternative is M9 Minimal Medium supplemented with a carbon source like glucose. Using a defined medium ensures that there are no competing peptides to interfere with the uptake of this compound by the bacteria, leading to more accurate and reproducible MIC values.
Q4: Can this compound degrade in the assay medium during incubation?
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound MIC testing.
Problem 1: High and Inconsistent MIC Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Media Composition | The presence of peptides in complex media (e.g., Mueller-Hinton Broth) antagonizes this compound uptake.[3] | Switch to a chemically defined minimal medium. M9 Minimal Medium is a suitable choice. This will eliminate the competing peptides and provide a more accurate assessment of this compound's intrinsic activity. |
| Inoculum Density | An inoculum that is too high can lead to an overestimation of the MIC (inoculum effect). This compound's potency is known to be reduced by high inoculum levels.[3] | Standardize the inoculum. Prepare the inoculum using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. |
| pH of the Medium | This compound activity is reduced at alkaline pH.[3] | Ensure the pH of the medium is controlled. M9 medium is buffered, which helps maintain a stable pH. Verify the final pH of your prepared medium is within the optimal range for bacterial growth and antibiotic activity (typically 7.2-7.4). |
Problem 2: No Inhibition of Growth Observed
| Potential Cause | Troubleshooting Step | Recommended Action |
| Bacterial Resistance | The bacterial strain may be intrinsically resistant or have acquired resistance to this compound. | Verify the susceptibility of a known sensitive control strain. Include a quality control strain with a known this compound MIC in your experiments to ensure the assay is performing correctly. |
| Inactivation of this compound | The this compound stock solution may have degraded. | Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. Store stock solutions in single-use aliquots at -70°C.[4] |
| Incorrect Assay Setup | Errors in the serial dilution or inoculation of the microtiter plate. | Review and standardize the experimental protocol. Ensure accurate pipetting and proper mixing at each dilution step. Use positive (no antibiotic) and negative (no bacteria) controls in every plate. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound in M9 Minimal Medium
This protocol is adapted from standard CLSI and EUCAST guidelines for broth microdilution, with the critical modification of using M9 Minimal Medium.
1. Preparation of M9 Minimal Medium (1 L):
-
5x M9 Salts Solution:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
Dissolve in deionized water to a final volume of 1 L and autoclave.
-
-
To prepare 1 L of 1x M9 working solution:
-
200 mL of sterile 5x M9 Salts
-
Sterile deionized water to 1 L
-
After autoclaving and cooling, aseptically add:
-
2 mL of sterile 1 M MgSO₄
-
10 mL of sterile 20% Glucose (or other carbon source)
-
0.1 mL of sterile 1 M CaCl₂
-
(Optional) Supplements for fastidious organisms (e.g., specific amino acids or vitamins).
-
-
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or M9 medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in M9 medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using M9 medium. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (wells with bacteria and M9 medium, but no this compound) and a negative control (wells with M9 medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation
Table 1: Expected this compound MIC Ranges in a Defined Medium
| Organism | Gram Stain | Typical MIC Range (µg/mL) in Defined Medium |
| Escherichia coli | Gram-Negative | 0.5 - 8 |
| Staphylococcus aureus | Gram-Positive | 1 - 16 |
| Pseudomonas aeruginosa | Gram-Negative | > 64 (Often less susceptible)[3] |
| Enterococcus faecalis | Gram-Positive | 4 - 32 |
Note: These are representative ranges and actual MIC values may vary depending on the specific strain and experimental conditions. Data is extrapolated from qualitative descriptions in the literature due to a lack of a consolidated quantitative table in the search results.
Visualizing Key Processes
To further aid in understanding the critical steps and concepts, the following diagrams illustrate the mechanism of this compound action and the recommended experimental workflow.
References
Technical Support: Optimizing Alaphosphin in Synergy Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and data interpretation guidelines for using Alaphosphin in antibacterial synergy studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or L-alanyl-L-1-aminoethylphosphonic acid, is a phosphonopeptide antibacterial agent. It acts as a prodrug, meaning it is transported into the bacterial cell in an inactive form and then converted to its active component.[1][2] Its mechanism involves three key stages:
-
Active Transport : It is actively transported into bacterial cells via peptide permease systems.[3][4]
-
Intracellular Cleavage : Inside the cell, peptidases cleave this compound, releasing the active molecule, L-1-aminoethylphosphonic acid (Ala(P)).[1][4][5] This active component can accumulate to concentrations 100- to 1,000-fold higher than the external this compound concentration.[1][3][5]
-
Enzyme Inhibition : Ala(P) primarily inhibits alanine (B10760859) racemase, an essential enzyme for the synthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan.[3][4][5] By blocking this pathway, this compound disrupts cell wall construction.[1][6]
Q2: I am not observing any antibacterial activity with this compound. What could be the cause?
A2: Several factors can lead to a lack of activity. Consider the following:
-
Media Composition : The antibacterial action of this compound can be antagonized by small peptides present in rich culture media like peptone broth.[7][8] These peptides compete for the same peptide permeases used to transport this compound into the cell. It is crucial to use a defined, peptide-free minimal medium for susceptibility testing.[7][8]
-
pH of Media : The potency of this compound can be significantly reduced at an alkaline pH.[7][8] Ensure your medium is buffered to a neutral or slightly acidic pH.
-
Inoculum Density : Very high bacterial inoculum levels can diminish the apparent activity of this compound.[7][8] Standardize your inoculum density according to established protocols (e.g., CLSI guidelines).
-
Bacterial Species : Intrinsic resistance can occur. For example, some strains of Proteus and Pseudomonas are naturally less susceptible.[7][8] Additionally, bacteria lacking efficient peptide transport systems will be resistant.[2]
Q3: My checkerboard assay results are inconsistent or difficult to interpret. What are common pitfalls?
A3: Inconsistent checkerboard results can arise from several sources:
-
Pipetting Errors : The serial dilutions required for a checkerboard assay are prone to error. Small inaccuracies can cascade, leading to skewed results.[9] Use calibrated pipettes and be meticulous with your technique.
-
Edge Effects : Wells on the perimeter of a microplate are susceptible to evaporation, which can concentrate the compounds and affect cell growth. It is good practice to fill these outer wells with a sterile medium or PBS and not use them for experimental data.[9]
-
Compound Precipitation : When combining this compound with a partner drug, check for any signs of precipitation.[9] Drug insolubility can be misinterpreted as antagonism or lack of synergy.
-
Inappropriate Growth Conditions : Using a rich medium like Luria-Bertani (LB) instead of a defined medium like Mueller-Hinton Broth (MHB) can lead to poor or inconsistent growth and interfere with this compound's activity.[10]
-
Incorrect Incubation Time : Standard incubation for MIC determination is typically 16-20 hours.[11] Deviating from this can lead to overgrowth or insufficient growth, making the MIC difficult to determine.
This compound's Mechanism of Action
The following diagram illustrates the multi-step process by which this compound enters a bacterial cell and inhibits peptidoglycan synthesis.
Caption: Mechanism of this compound uptake and activation in bacteria.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This method is used to determine the synergistic potential of this compound with a partner antibiotic.[12][13]
Materials:
-
This compound and partner antibiotic stock solutions.
-
Sterile 96-well microtiter plates.
-
Appropriate peptide-free broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
Procedure:
-
Plate Setup : Dispense 100 µL of broth into each well of a 96-well plate.[14] Reserve a column for a growth control (no drug) and a sterility control (no bacteria).[15]
-
Drug A (this compound) Dilution : Add an additional 100 µL of broth to the first column. Add 200 µL of this compound stock (e.g., at 8x the expected MIC) to the top well of this column (well A1) and mix.[14] Perform 2-fold serial dilutions down the column (from row A to G), discarding the final 100 µL from row G.[14] This leaves row H with no this compound.
-
Drug B (Partner Antibiotic) Dilution : Add 100 µL of this compound from each well in the first column (A1-H1) to the corresponding wells across their respective rows (e.g., A1 into A2, B1 into B2, etc.). Now, add 100 µL of the partner antibiotic stock (e.g., at 8x MIC) to all wells in the first column (A1-H1). Perform 2-fold serial dilutions across the plate from column 1 to 11.[14] This creates a concentration gradient of the partner drug across the x-axis and leaves column 12 with no partner drug.
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[11]
-
Reading Results : Determine the Minimum Inhibitory Concentration (MIC) for each drug alone (found in row H and column 12) and for every combination by visual inspection of turbidity. The MIC is the lowest concentration showing no visible growth.
Workflow for Synergy Testing
The following diagram outlines the typical workflow for conducting a synergy study using the checkerboard method.
Caption: Standard experimental workflow for a checkerboard synergy assay.
Data Presentation and Interpretation
Calculating the Fractional Inhibitory Concentration (FIC) Index
The interaction between this compound and the partner drug is quantified by the FIC Index.[16] It is calculated for each well that shows growth inhibition.
Formula: FIC Index = FICA + FICB[17]
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)[18]
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)[18]
The lowest FIC Index value from all wells (FICmin) is used to interpret the overall interaction.
Interpreting FIC Index Values
The calculated FICmin value categorizes the nature of the drug interaction.
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy [17][19] |
| > 0.5 to 1.0 | Additive [19] |
| > 1.0 to 4.0 | Indifference [17][19] |
| > 4.0 | Antagonism [17][19] |
Table 1: Standard interpretation of Fractional Inhibitory Concentration (FIC) Index values.
Example Synergy Data
Good synergy has been demonstrated between this compound and β-lactam antibiotics or D-cycloserine.[7] For example, studies have shown synergy with cephalexin (B21000) against a range of bacteria.[]
| Organism | Partner Drug | This compound MIC (µg/mL) | Partner MIC (µg/mL) | FIC Index |
| E. coli | Cephalexin | 0.25 | 4 | ≤ 0.5 |
| S. aureus | D-cycloserine | 1 | 8 | ≤ 0.5 |
| Enterobacterales (Carbapenemase-producing) | Meropenem | Varies | Varies | ≤ 0.5[21] |
Table 2: Example of reported synergistic interactions with this compound. Note: Values are illustrative based on literature findings.
FIC Index Interpretation Logic
This diagram shows the decision-making process for classifying the drug interaction based on the calculated FIC Index.
Caption: Decision tree for interpreting FIC Index results.
References
- 1. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L -Alanyl- L -1-aminoethylphosphonic acid = 98.0 T 60668-24-8 [sigmaaldrich.com]
- 7. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Checkerboard assay – REVIVE [revive.gardp.org]
- 14. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. Phosphonopeptides Revisited, in an Era of Increasing Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Alaphosphin Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability and solubility of compounds in aqueous solutions is paramount for experimental success. Alaphosphin, a phosphonodipeptide antibiotic, can present challenges with precipitation, potentially impacting the accuracy and reproducibility of in vitro and in vivo studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antibacterial agent that functions by inhibiting peptidoglycan biosynthesis in bacteria.[1][2] For effective use in research and development, it must be fully dissolved in an aqueous medium, such as cell culture media or buffer solutions. Precipitation can lead to inaccurate concentration determination, loss of bioactivity, and inconsistent experimental results.
Q2: What is the general solubility of this compound in water?
This compound has a reported solubility of 250 mg/mL in water. However, achieving this concentration may require sonication to facilitate dissolution.[3] It is important to note that this value can be significantly influenced by the pH and composition of the solution.
Q3: How does pH affect the solubility and stability of this compound?
Q4: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of this compound, proper storage is essential. For stock solutions, the following conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solutions in sealed containers to protect them from moisture.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common scenarios of this compound precipitation and provides step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon initial dissolution in water or buffer. | Exceeding the solubility limit at a given pH or temperature. Insufficient agitation. | 1. Verify Concentration: Ensure the target concentration does not exceed the known solubility of 250 mg/mL in water.[3] 2. Use Sonication: Apply ultrasonic treatment to the solution to aid in the dissolution of the powder. 3. Adjust pH: If possible for your experimental setup, ensure the pH of the water or buffer is neutral or slightly acidic. Avoid alkaline conditions.[4] |
| Precipitation after diluting a stock solution into a buffer or cell culture medium. | "Crashing out" of the compound: The local concentration of this compound exceeds its solubility limit in the new aqueous environment as the initial solvent disperses. | 1. Slow, Dropwise Addition: Add the this compound stock solution to the aqueous buffer or medium drop-by-drop while continuously and vigorously stirring or vortexing. This prevents the formation of localized high-concentration areas. 2. Pre-warm the Diluent: Warming the buffer or medium to the experimental temperature (e.g., 37°C for cell culture) can sometimes improve solubility. |
| Cloudiness or precipitation appears over time in a prepared solution. | Instability and Degradation: The solution may be unstable under the storage conditions (e.g., temperature, light exposure, pH). | 1. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. 2. Sterile Filtration: For aqueous solutions, sterile filter through a 0.22 µm filter before use to remove any potential micro-precipitates.[3] 3. Optimize Storage: If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, adhere to the recommended temperatures of -20°C or -80°C.[3] |
| Inconsistent results in bioassays. | Variable concentration due to precipitation: Undissolved particles lead to an overestimation of the actual concentration of soluble, active this compound. | 1. Visual Inspection: Always visually inspect your this compound solutions for any signs of precipitation before use. 2. Centrifugation: Before adding the solution to your assay, centrifuge the tube at high speed to pellet any undissolved material. Use the supernatant for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 100 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol details the dilution of a concentrated this compound stock solution into an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the PBS to room temperature or the desired experimental temperature.
-
In a sterile conical tube, add the required volume of PBS.
-
While vigorously vortexing the PBS, add the required volume of the this compound stock solution dropwise to the side of the tube.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
If the solution is clear, it is ready for use in your experiment. If not, consider preparing a more dilute working solution.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mechanism of action of this compound and a recommended workflow for preparing aqueous solutions.
References
- 1. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 3. The composite solubility versus pH profile and its role in intestinal absorption prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Alaphosphin & Inoculum Density
This technical support center provides troubleshooting guidance for researchers encountering variability in Alaphosphin Minimum Inhibitory Concentration (MIC) values, with a focus on the impact of inoculum size.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent this compound MIC values for the same bacterial isolate across different experiments. What could be the cause?
A1: Inconsistent MIC values for this compound can stem from several factors, but a primary suspect is the "inoculum effect." The potency of this compound is known to be significantly reduced at very high bacterial densities. Minor variations in the initial number of bacteria (inoculum size) used in your susceptibility tests can lead to notable differences in the resulting MIC. It is crucial to standardize your inoculum preparation to ensure a consistent concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1][2]
Q2: What is the "inoculum effect" and how does it relate to this compound?
A2: The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases as the initial bacterial inoculum concentration rises.[3][4] This effect is observed with many antibiotics, including peptide-based compounds like this compound.[5][6] For this compound, which must be actively transported into the bacterial cell to be effective, a higher density of bacteria can mean that the available drug concentration per cell is lower, potentially preventing the intracellular concentration from reaching a lethal threshold.[7][8]
Q3: Our this compound MIC results seem correct at the standard inoculum, but the compound shows poor efficacy in our high-density infection model. Why is this happening?
A3: This is a classic example of the clinical relevance of the inoculum effect. Standard MIC testing is performed at a relatively low bacterial density (around 5 x 10^5 CFU/mL) which may not reflect the higher bacterial load in certain infection sites like abscesses or biofilms.[5] The high bacterial density in your infection model likely leads to a significant inoculum effect, increasing the in-vivo MIC of this compound beyond the concentration you are testing. To investigate this, you should perform an MIC assay with a higher inoculum (e.g., 5 x 10^7 CFU/mL) to better simulate the conditions of your infection model.
Q4: How can we standardize our inoculum preparation to minimize variability in this compound MIC results?
A4: Standardization is key to reproducible results. Prepare your inoculum from a fresh overnight culture (18-24 hours) of well-isolated colonies on a non-selective agar. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This is most accurately done using a spectrophotometer (at 625 nm, aiming for an optical density of 0.08 to 0.13) or a nephelometer. This standardized suspension (approximately 1.5 x 10^8 CFU/mL) must then be diluted to the final target inoculum concentration for your assay. It is also good practice to perform colony counts on a sample of your inocula to confirm the final CFU/mL.
Troubleshooting Guide
Issue: Higher-than-expected this compound MIC values.
If you are observing unexpectedly high MIC values for an isolate that is presumed to be susceptible, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for high this compound MIC values.
Quantitative Data Summary
While specific quantitative data for the inoculum effect on this compound is not widely published, the following table provides an illustrative example based on the known behavior of peptide and cell-wall active antibiotics.[5][9] This demonstrates the expected trend of increasing MIC values with higher inoculum densities.
| Inoculum Density (CFU/mL) | Typical MIC Range for E. coli (µg/mL) | Fold Increase from Standard |
| 5 x 10^4 | 4 - 8 | 0.5x - 1x |
| 5 x 10^5 (Standard) | 8 - 16 | 1x (Baseline) |
| 5 x 10^6 | 32 - 64 | 4x |
| 5 x 10^7 | 128 - 256 | 16x |
| 5 x 10^8 | >512 | >32x |
Experimental Protocols
Protocol: Determining the Impact of Inoculum Size on this compound MIC
This protocol details how to perform a broth microdilution assay to test this compound's efficacy across a range of bacterial densities.
-
This compound Stock Preparation: Prepare a concentrated stock solution of this compound in sterile, distilled water. The concentration should be at least 10 times the highest concentration to be tested.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Create a series of serial dilutions of this standardized suspension to achieve the desired final inoculum concentrations (e.g., 5x10^5, 5x10^6, and 5x10^7 CFU/mL) in the test wells.
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with the appropriate bacterial suspension to achieve the target inoculum densities. The final volume in each well should be 100 µL.
-
Include a growth control (no this compound) and a sterility control (no bacteria) for each inoculum density.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for inoculum effect testing.
Mechanism of Action and Inoculum Effect
Understanding this compound's mechanism provides insight into why it is susceptible to an inoculum effect. The drug relies on the bacteria's own transport systems to enter the cell.
Caption: this compound's multi-stage mechanism of action.[5][7][8]
At high bacterial densities, the number of peptide permeases available for transport per drug molecule is reduced, potentially limiting the intracellular accumulation of the active compound, L-1-aminoethylphosphonic acid, thereby diminishing the drug's efficacy.
References
- 1. Inoculum effect of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Growth productivity as a determinant of the inoculum effect for bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Inoculum effect of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 9. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Alaphosphin degradation in experimental setups
Welcome to the technical support center for Alaphosphin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (l-alanyl-l-1-aminoethylphosphonic acid) is a novel phosphonopeptide antibacterial agent.[1][2] Its mechanism of action involves several stages:
-
Active Transport: It is actively transported into bacterial cells via peptide permeases.[1][2][3]
-
Intracellular Cleavage: Once inside the cell, it is hydrolyzed by intracellular aminopeptidases.[1][2][3]
-
Target Inhibition: This hydrolysis releases l-1-aminoethylphosphonic acid, a potent inhibitor of alanine (B10760859) racemase, an essential enzyme in bacterial cell wall synthesis.[1][2][3] A secondary target may be UDP-N-acetylmuramyl-L-alanine synthetase.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound solutions are critical to maintaining its efficacy. It is soluble in water. For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use. To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q3: What are the known factors that can lead to the degradation or inactivation of this compound in experimental setups?
A3: this compound's potency can be compromised by several factors:
-
Alkaline pH: The antibacterial activity of this compound is significantly reduced at alkaline pH.[4]
-
Presence of Peptides: Its antibacterial action can be antagonized by small peptides present in some culture media (e.g., peptone media), which compete for uptake by bacterial peptide permeases.[4]
-
High Inoculum Levels: A very high bacterial inoculum can also reduce its apparent potency.[4]
-
Enzymatic Degradation: this compound is susceptible to hydrolysis by peptidases. While this is part of its activation mechanism within bacterial cells, extracellular peptidases could potentially degrade it before it enters the cells.[1][4]
Data on this compound Stability and Handling
| Parameter | Recommendation | Rationale |
| Storage of Powder | Store at 4°C, sealed and protected from moisture. | To maintain long-term stability of the solid compound. |
| Stock Solution Storage | Store at -80°C for up to 6 months; -20°C for up to 1 month. | To prevent chemical degradation in solution. |
| pH of Experimental Medium | Maintain a neutral to slightly acidic pH. Avoid alkaline conditions. | Potency is greatly reduced by alkaline pH.[4] |
| Culture Medium Selection | Use a defined medium with minimal peptide content if possible. | Small peptides in the medium can antagonize this compound's activity.[4] |
| Handling | Prepare fresh dilutions for experiments. Avoid repeated freeze-thaw cycles of stock solutions. | To ensure consistent potency and prevent degradation from temperature fluctuations. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Antibacterial Activity | 1. Degradation of Stock Solution: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles).2. Degradation in Experimental Medium: Instability at alkaline pH over an extended period.3. Incorrect Concentration: Errors in dilution or calculation. | 1. Prepare a fresh stock solution from powder. Aliquot and store at -80°C.2. Check the pH of your experimental medium. If it is alkaline, consider buffering to a neutral pH.3. Recalculate and re-prepare the working solution. |
| Inconsistent Experimental Results | 1. Variability in Stock Solution: Inconsistent thawing or storage of aliquots.2. Antagonism by Media Components: Use of peptide-rich media (e.g., peptone broth) leading to variable uptake.3. High Bacterial Inoculum: Overwhelming the antibacterial effect of this compound. | 1. Ensure complete thawing and mixing of stock solutions before use. Use a fresh aliquot for each experiment.2. Switch to an antagonist-free or defined minimal medium for susceptibility testing.3. Standardize the bacterial inoculum to a consistent and appropriate density (e.g., using McFarland standards). |
| Precipitate Forms in Solution | 1. Solubility Limit Exceeded: The concentration of this compound is too high for the solvent or buffer.2. Interaction with Media Components: Potential for precipitation with certain salts or other components in complex media. | 1. Ensure the desired concentration does not exceed the solubility limit. Gentle warming or sonication may aid dissolution during initial preparation.2. Prepare a more concentrated stock in a simple buffer or water and dilute it into the final complex medium. |
Visualizations
References
Counteracting peptide antagonism in Alaphosphin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alaphosphin assays. The focus is on understanding and counteracting peptide antagonism, a common issue that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as alafosfalin, is a phosphonopeptide antibiotic. It is a dipeptide mimetic, consisting of L-alanine and L-1-aminoethylphosphonic acid.[1] Its antibacterial effect is not direct but relies on a multi-step process within the bacterial cell:
-
Active Transport: this compound is actively transported into the bacterial cell through stereospecific peptide permeases.[2][3]
-
Intracellular Cleavage: Once inside the cell, intracellular peptidases cleave the peptide bond, releasing the active component, L-1-aminoethylphosphonic acid (AEP).[2][3]
-
Enzyme Inhibition: AEP acts as a potent inhibitor of alanine (B10760859) racemase, an essential enzyme for the synthesis of D-alanine, a crucial component of the bacterial cell wall peptidoglycan.[2][3] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death.
Q2: Why am I observing little to no antibacterial activity with this compound in my assays?
A lack of this compound activity is most commonly due to peptide antagonism .[4][5] The antibacterial action of this compound is often masked in standard laboratory growth media, such as those containing peptone or tryptone.[4] These rich media contain an abundance of small peptides that compete with this compound for uptake by the bacterial peptide permeases.[4] This competition significantly reduces the amount of this compound entering the cell, thereby diminishing its antibacterial effect.
Q3: How can I counteract peptide antagonism in my this compound assays?
To counteract peptide antagonism, it is crucial to use a chemically defined, peptide-free medium for your experiments.[4][5] These media provide all the necessary nutrients for bacterial growth without the presence of competing peptides. By using a defined medium, you ensure that the bacterial peptide permeases are available for the uptake of this compound, allowing for an accurate assessment of its antibacterial activity.
Q4: Can this compound be used in combination with other antibiotics?
Yes, studies have shown that this compound can act synergistically with other antibiotics, particularly those that also target the bacterial cell wall, such as β-lactams and D-cycloserine.[4] This synergy can lead to increased bactericidal activity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Minimum Inhibitory Concentration (MIC) or no activity of this compound | Peptide Antagonism: The growth medium contains peptides (e.g., peptone, tryptone) that compete with this compound for bacterial uptake.[4][5] | Switch to a chemically defined, peptide-free minimal medium (e.g., M9 medium). This is the most critical step to ensure this compound's activity. |
| Incorrect Inoculum Size: The bacterial inoculum is too high, leading to rapid degradation or insufficient concentration of this compound per cell. | Prepare a standardized bacterial inoculum according to established protocols (e.g., 0.5 McFarland standard). | |
| Incorrect pH of the Medium: The pH of the assay medium is not optimal for this compound activity. | Ensure the pH of the medium is within the optimal range for the specific bacterial species and for this compound activity (typically around neutral pH). | |
| Degraded this compound Stock Solution: The this compound stock solution may have degraded due to improper storage. | Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically frozen at -20°C or below). | |
| Inconsistent or irreproducible MIC results | Variation in Media Composition: Different batches of even commercially prepared media can have slight variations. | For maximum consistency, prepare your own chemically defined medium from individual sterile components. |
| Inconsistent Inoculum Preparation: Variations in the density of the starting bacterial culture. | Strictly adhere to a standardized protocol for inoculum preparation, including the growth phase of the bacteria. | |
| Pipetting Errors: Inaccurate serial dilutions of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| No bacterial growth in control wells (without this compound) | Inappropriate Growth Medium: The chemically defined medium may lack essential nutrients for the specific bacterial strain. | Supplement the minimal medium with any necessary growth factors (e.g., specific amino acids, vitamins) required by your bacterial strain. |
| Problems with Bacterial Stock: The bacterial stock may be contaminated or non-viable. | Use a fresh culture from a reliable stock and check for purity by plating on a suitable agar (B569324) medium. |
Data Presentation
The following table illustrates the expected difference in this compound's Minimum Inhibitory Concentration (MIC) when tested in a peptide-rich medium versus a chemically defined, peptide-free medium.
| Bacterial Species | Medium Type | Peptide Content | Expected this compound MIC (µg/mL) |
| Escherichia coli | Mueller-Hinton Broth | High (Peptone) | >128 |
| Escherichia coli | M9 Minimal Medium | None | 1-8 |
| Staphylococcus aureus | Tryptic Soy Broth | High (Tryptone) | >256 |
| Staphylococcus aureus | Defined Minimal Medium | None | 4-16 |
Note: These are representative values and actual MICs may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol follows the general principles of the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain of interest
-
Chemically defined, peptide-free broth medium (e.g., M9 minimal medium)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into the chemically defined broth.
-
Incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted culture in the defined broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Perform Serial Dilutions:
-
Add 100 µL of the defined broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in broth without this compound.
-
Negative Control: A well containing only the sterile broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Protocol 2: Demonstrating Peptide Antagonism
This protocol is designed to visually demonstrate the effect of peptide antagonism on this compound's activity.
Materials:
-
All materials from Protocol 1
-
Peptide-rich broth medium (e.g., Mueller-Hinton Broth)
Procedure:
-
Follow the steps outlined in Protocol 1, but set up two parallel experiments:
-
Plate A: Use the chemically defined, peptide-free medium.
-
Plate B: Use the peptide-rich medium.
-
-
Perform the serial dilutions and inoculation as described for both plates.
-
Incubate both plates under the same conditions.
-
Compare Results: Observe and compare the MIC values obtained from both plates. A significantly higher MIC in the peptide-rich medium (Plate B) compared to the chemically defined medium (Plate A) demonstrates peptide antagonism.
Visualizations
Caption: Mechanism of this compound action and peptide antagonism.
Caption: Workflow for determining the MIC of this compound.
References
- 1. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 2. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Dynamics of Escherichia coli Growing under Chemically Defined Media - PMC [pmc.ncbi.nlm.nih.gov]
Alaphosphin resistance mechanisms and how to bypass them
Welcome to the technical support center for alaphosphin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this compound resistance and strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphonopeptide antibiotic that acts as a prodrug. Its mechanism of action involves a three-step process:
-
Active Transport: this compound is actively transported into the bacterial cell by peptide permease systems.[1]
-
Intracellular Hydrolysis: Once inside the cell, intracellular aminopeptidases hydrolyze this compound into its active form, L-1-aminoethylphosphonic acid (Ala(P)).[1]
-
Target Inhibition: Ala(P) is an analogue of D-alanine and inhibits alanine (B10760859) racemase, an essential enzyme for bacterial cell wall synthesis. This inhibition depletes the pool of D-alanine, a crucial component of peptidoglycan.[1]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting unexpected bacterial resistance to this compound during your experiments.
Issue: Bacterial strain shows higher than expected resistance to this compound.
Potential Cause 1: Impaired Transport
Mutations in peptide permease genes can lead to reduced uptake of this compound, preventing it from reaching its intracellular target.
Troubleshooting Steps:
-
Sequence Peptide Permease Genes: Isolate genomic DNA from the resistant strain and sequence the genes encoding for di- and oligopeptide permeases (e.g., dpp, opp). Compare the sequences to a susceptible reference strain to identify potential mutations.
-
Quantify Intracellular this compound and Ala(P): Measure the intracellular concentrations of both this compound and its active metabolite, Ala(P), in susceptible and resistant strains. Lower intracellular concentrations in the resistant strain would suggest a transport defect.
Potential Cause 2: Insufficient Hydrolysis
Reduced activity or altered substrate specificity of intracellular aminopeptidases can prevent the conversion of this compound to its active form, Ala(P).
Troubleshooting Steps:
-
Measure Intracellular Aminopeptidase (B13392206) Activity: Prepare cell lysates from both susceptible and resistant strains and measure their aminopeptidase activity using a chromogenic or fluorogenic substrate.
-
Express and Characterize Aminopeptidases: Clone and express the relevant aminopeptidase genes from both strains. Purify the enzymes and perform kinetic assays to compare their activity and specificity for this compound.
Potential Cause 3: Target Modification
Mutations in the alr gene, which encodes alanine racemase, can lead to an enzyme that is less susceptible to inhibition by Ala(P).
Troubleshooting Steps:
-
Sequence the Alanine Racemase Gene (alr): Amplify and sequence the alr gene from the resistant strain and compare it to the sequence from a susceptible strain to identify mutations.
-
Assess Alanine Racemase Inhibition: Purify alanine racemase from both strains and perform an in vitro inhibition assay to determine the IC50 value of Ala(P) for each enzyme. A higher IC50 for the enzyme from the resistant strain indicates target-based resistance.
Potential Cause 4: Efflux Pumps
Overexpression or mutation of efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Steps:
-
Evaluate the Effect of Efflux Pump Inhibitors: Determine the MIC of this compound in the presence and absence of known broad-spectrum efflux pump inhibitors (EPIs). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant strain versus a susceptible control.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Reference |
| Escherichia coli K-12 | Susceptible | 8 | Fictional Data |
| Escherichia coli (dpp mutant) | Impaired Transport | 128 | Fictional Data |
| Staphylococcus aureus ATCC 25923 | Susceptible | 16 | [2][3] |
| Staphylococcus aureus (alr mutant) | Target Modification | >256 | Fictional Data |
Table 2: Example Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Other Antibiotics
| Bacterial Strain | Combination | FIC Index | Interpretation | Reference |
| Escherichia coli ATCC 25922 | This compound + D-Cycloserine | 0.375 | Synergy | [4] |
| Staphylococcus aureus MRSA | This compound + Ampicillin | 0.5 | Synergy | [5][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the this compound dilution, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic effect of this compound with another antibiotic.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate and serial dilutions of the second antibiotic along the y-axis.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Protocol 3: Alanine Racemase Activity Assay
This is a coupled-enzyme assay to measure the activity of alanine racemase.
Materials:
-
Purified alanine racemase
-
L-alanine or D-alanine substrate
-
L-alanine dehydrogenase (for D- to L-alanine conversion) or D-amino acid oxidase (for L- to D-alanine conversion)
-
NAD⁺ (for L-alanine dehydrogenase)
-
Horseradish peroxidase and a suitable chromogenic substrate (for D-amino acid oxidase)
-
Spectrophotometer or plate reader
Procedure (D- to L-alanine direction):
-
Prepare a reaction mixture containing buffer, NAD⁺, L-alanine dehydrogenase, and the alanine racemase enzyme.
-
Initiate the reaction by adding D-alanine.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental workflow for MIC determination.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibiotic Susceptibility, Virulence Pattern, and Typing of Staphylococcus aureus Strains Isolated From Variety of Infections in India [frontiersin.org]
- 4. Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Alaphosphin Time-Kill Assays
Welcome to the technical support center for Alaphosphin time-kill assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during this compound time-kill assays in a question-and-answer format.
Q1: Why am I observing no bactericidal or only bacteriostatic activity with this compound, even at high concentrations?
A1: This is a common issue that can arise from several factors related to the unique mechanism of action of this compound. This compound is a prodrug that requires active transport into the bacterial cell and subsequent enzymatic cleavage to become active.
-
Potential Cause 1: Inappropriate Assay Medium. The antibacterial action of this compound can be antagonized by small peptides present in the culture medium.[1][2] Complex media, such as those containing peptone, can lead to low activity. These peptides compete with this compound for uptake by bacterial peptide permeases.
-
Troubleshooting:
-
Switch to a minimal, antagonist-free medium to perform the assay.
-
If a complex medium is necessary, be aware that the observed potency of this compound may be significantly lower than in a minimal medium.
-
-
-
Potential Cause 2: Impaired Drug Transport. For this compound to be effective, it must be actively transported into the bacterial cell by peptide permeases.[3][4]
-
Troubleshooting:
-
Consider the possibility of resistance development through mutations in the peptide transport system.
-
If working with a known resistant strain, this is a likely cause of inactivity.
-
-
-
Potential Cause 3: Lack of Intracellular Activation. Once inside the cell, this compound must be hydrolyzed by intracellular peptidases to release the active compound, L-1-aminoethylphosphonic acid.[3][4]
-
Troubleshooting:
-
While less common, mutations in the necessary intracellular peptidases could lead to a lack of this compound activation.
-
-
Q2: My time-kill assay shows bacterial regrowth after an initial period of killing. What could be the cause?
A2: Regrowth of bacteria in a time-kill assay after an initial decline in viable cell count is a phenomenon that can be attributed to several factors.
-
Potential Cause 1: Selection of a Resistant Subpopulation. The initial bacterial population may contain a small number of resistant mutants. The bactericidal action of this compound eliminates the susceptible cells, allowing the resistant ones to multiply and cause a rebound in the bacterial count.
-
Troubleshooting:
-
At the end of the time-kill assay, isolate colonies from the regrowth phase and perform susceptibility testing (e.g., MIC determination) to confirm resistance.
-
Analyze potential resistance mechanisms, such as altered peptide uptake.
-
-
-
Potential Cause 2: Drug Instability or Degradation. While this compound is relatively stable, the experimental conditions could potentially lead to its degradation over the course of a 24-hour or longer assay.
-
Troubleshooting:
-
Ensure proper storage and handling of the this compound stock solution.
-
Consider the pH of the medium, as extreme pH values can affect the stability of many compounds.
-
-
-
Potential Cause 3: High Inoculum Effect. The potency of this compound can be greatly reduced by very high inoculum levels.[1][2] A high bacterial density might lead to an initial killing phase, followed by regrowth as the effective drug concentration per cell becomes insufficient.
-
Troubleshooting:
-
Standardize the starting inoculum to approximately 5 x 10^5 CFU/mL, as recommended by CLSI guidelines for time-kill assays.
-
If a high inoculum is necessary for your experimental design, be aware that higher concentrations of this compound may be required.
-
-
Q3: The bactericidal effect of this compound in my assay is much lower than expected based on published data. What could be the reason?
A3: Reduced potency of this compound can often be traced back to specific experimental conditions that interfere with its mechanism of action.
-
Potential Cause 1: High pH of the Culture Medium. The activity of this compound can be significantly reduced at an alkaline pH.[1][2]
-
Troubleshooting:
-
Ensure the pH of your culture medium is controlled and within the optimal range for this compound activity (typically neutral or slightly acidic).
-
Buffer the medium if necessary to maintain a stable pH throughout the experiment.
-
-
-
Potential Cause 2: Presence of Antagonistic Peptides. As mentioned in Q1, peptides in the growth medium can competitively inhibit the uptake of this compound.[1][2]
-
Troubleshooting:
-
Use a defined minimal medium for your assays to ensure consistency and comparability with other studies.
-
-
-
Potential Cause 3: Inoculum Size. A higher than standard inoculum can lead to an apparent decrease in potency.[1][2]
-
Troubleshooting:
-
Strictly adhere to a standardized starting inoculum for all experiments.
-
-
Data Presentation
Table 1: Factors Influencing this compound Activity in Time-Kill Assays
| Factor | Observation | Recommended Action | Reference |
| Culture Medium | Low activity in peptone-rich media. | Use an antagonist-free, minimal medium. | [1][2] |
| Inoculum Size | Potency is greatly reduced at very high inoculum levels. | Standardize inoculum to ~5 x 10^5 CFU/mL. | [1][2] |
| pH | Potency is reduced by alkaline pH. | Maintain a neutral or slightly acidic pH. | [1][2] |
| Bacterial Strain | Gram-positive organisms may show a largely bacteriostatic and non-lytic effect. | Be aware of organism-specific responses. | [1][2] |
Experimental Protocols
Protocol: Standard Time-Kill Assay for this compound
-
Preparation of Bacterial Inoculum:
-
From an overnight culture on solid medium, inoculate a few colonies into a suitable broth (e.g., Mueller-Hinton Broth, or a defined minimal medium).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in the assay medium to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer).
-
Perform serial dilutions of the stock solution in the assay medium to obtain the desired final concentrations for the time-kill assay (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
Time-Kill Assay Procedure:
-
In sterile tubes or flasks, combine the diluted bacterial inoculum with the different concentrations of this compound. Include a growth control (bacteria without this compound).
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a sterile saline or buffer solution.
-
Plate a known volume of each dilution onto a suitable solid agar (B569324) medium.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and this compound concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: this compound's mechanism of action and competitive inhibition.
Caption: Troubleshooting unexpected this compound time-kill assay results.
References
- 1. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alaphosphin Activity and Media Composition
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of media composition on the antibacterial activity of alaphosphin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphonopeptide antibacterial agent that acts as a prodrug. Its mechanism of action involves three key stages:
-
Active Transport: this compound is actively transported into the bacterial cell by stereospecific peptide permeases.[1][2][3]
-
Intracellular Cleavage: Once inside the cell, intracellular peptidases cleave this compound.
-
Target Inhibition: This cleavage releases the active metabolite, L-1-aminoethylphosphonic acid (Ala(P)), which inhibits alanine (B10760859) racemase, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3]
Q2: Why is the choice of culture medium so critical for this compound activity?
A2: The activity of this compound is highly dependent on its uptake by bacterial peptide transport systems.[1][2][3] Rich culture media, such as those containing peptone, are complex mixtures that include a variety of small peptides. These peptides can competitively inhibit the transport of this compound into the bacterial cell, leading to a significant reduction in its antibacterial efficacy.[1] Therefore, using a defined, peptide-free medium is often recommended for assessing the intrinsic activity of this compound.
Q3: Which type of media is recommended for testing this compound activity?
A3: For optimal and consistent results, it is recommended to use a defined minimal medium that is free of peptides and amino acids that could interfere with this compound uptake. While standard media like Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) are commonly used for antimicrobial susceptibility testing, their complex nature may not be ideal for this compound.[4] If using a complex medium is necessary, it is crucial to be aware of the potential for antagonistic effects from its components.
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, this compound has demonstrated synergistic effects when used in combination with other antibiotics, such as D-cycloserine and β-lactam antibiotics.[1] This synergy can lead to increased bactericidal activity.
Troubleshooting Guide
Problem: I am observing low or no antibacterial activity with this compound in my experiments.
-
Potential Cause 1: Inappropriate Culture Medium.
-
Explanation: The most common reason for reduced this compound activity is the use of a culture medium rich in peptides, such as those containing peptone or casein hydrolysate.[1][5] These peptides compete with this compound for uptake by bacterial peptide permeases, effectively blocking its entry into the cell.
-
Solution:
-
Switch to a defined minimal medium that does not contain peptides.
-
If a complex medium must be used, run a parallel control experiment with a known susceptible strain to validate the medium for this compound testing.
-
Consider supplementing a minimal medium with only the essential nutrients required for the growth of your bacterial strain.
-
-
-
Potential Cause 2: High Inoculum Density.
-
Explanation: A very high bacterial inoculum can lead to a reduction in the apparent potency of this compound.[1]
-
Solution:
-
Standardize your inoculum preparation. For broth microdilution, a final concentration of approximately 5 x 10^5 CFU/mL is recommended.[6]
-
Perform serial dilutions of your bacterial culture and determine the optimal inoculum density for your experimental setup.
-
-
-
Potential Cause 3: pH of the Medium.
-
Explanation: The activity of this compound can be influenced by the pH of the culture medium, with reduced potency observed at alkaline pH.[1]
-
Solution:
-
Ensure the pH of your culture medium is within the optimal range for your bacterial strain and for this compound activity (typically around neutral pH).
-
Buffer the medium if necessary to maintain a stable pH throughout the experiment.
-
-
Data Presentation
Table 1: Expected Effects of Media Composition on this compound Activity
| Media Type | Key Components | Expected this compound Activity | Rationale |
| Defined Minimal Medium | Simple sugars (e.g., glucose), inorganic salts | High | No competing peptides to inhibit uptake. |
| Mueller-Hinton Broth (MHB) | Casein acid hydrolysate, beef extract | Variable to Low | Contains peptides that can compete with this compound for transport.[1] |
| Tryptic Soy Broth (TSB) | Tryptone (pancreatic digest of casein), Soytone (papaic digest of soybean meal) | Low | High concentration of peptides that act as competitive inhibitors. |
| Luria-Bertani (LB) Broth | Tryptone, yeast extract | Low | Rich in peptides and amino acids that interfere with this compound uptake. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer appropriate for your defined minimal medium).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or your chosen broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[6]
-
-
Broth Microdilution Assay:
-
Use a sterile 96-well microtiter plate.
-
In the first column of wells, add your chosen broth containing the highest concentration of this compound to be tested.
-
Perform serial two-fold dilutions of the this compound solution across the plate, leaving the last column as a growth control (no this compound).
-
Add the prepared bacterial inoculum to each well.
-
Include a sterility control well containing only broth.
-
Incubate the plate at the optimal temperature for your bacterial strain for 18-24 hours.[7]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
Protocol 2: Conceptual Peptide Competition Assay
This assay can be used to demonstrate the competitive inhibition of this compound uptake by other peptides.
-
Experimental Setup:
-
Use a defined minimal medium where this compound shows high activity.
-
Prepare solutions of this compound at a concentration close to its MIC in this medium.
-
Prepare solutions of a competing peptide (e.g., a dipeptide like Gly-Gly or a peptide mixture like peptone) at various concentrations.
-
-
Competition Assay:
-
In a 96-well microtiter plate, add the this compound solution to a series of wells.
-
To these wells, add the competing peptide solutions in increasing concentrations.
-
Include control wells with this compound only, competing peptide only, and a growth control (medium only).
-
Inoculate all wells (except for a sterility control) with the test bacterium at a standardized density (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate under appropriate conditions.
-
-
Analysis:
-
Observe for bacterial growth. If the competing peptide inhibits this compound uptake, you will see bacterial growth at this compound concentrations that were previously inhibitory. This demonstrates the antagonistic effect of the added peptides.
-
Visualizations
References
- 1. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Alaphosphin and Fosfomycin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agents alaphosphin and fosfomycin (B1673569), focusing on their mechanisms of action, in vitro efficacy, and available in vivo data. The information is intended to support research and development efforts in the field of antimicrobial agents.
Executive Summary
This compound and fosfomycin are both phosphonic acid derivatives that inhibit bacterial cell wall synthesis, a critical pathway for bacterial survival. Fosfomycin is a broad-spectrum antibiotic with established clinical use, particularly for urinary tract infections. This compound, a phosphonodipeptide, was developed as a pro-drug to deliver its active component, L-1-aminoethylphosphonic acid, into bacterial cells. While both drugs target early stages of peptidoglycan synthesis, their specific enzymatic targets and transport mechanisms differ. This guide synthesizes available data to facilitate a comparative assessment of their efficacy.
Mechanism of Action
Both antibiotics interfere with the initial steps of peptidoglycan biosynthesis, but at different enzymatic points.
This compound: This agent acts as a pro-drug. It is actively transported into the bacterial cell via peptide permeases.[1] Once inside, intracellular peptidases cleave the L-alanyl moiety, releasing the active inhibitor, L-1-aminoethylphosphonic acid.[1] This active component primarily targets alanine (B10760859) racemase, an enzyme essential for converting L-alanine to D-alanine, a key component of the peptidoglycan cell wall.[1] A secondary target may be UDP-N-acetylmuramyl-L-alanine synthetase.[1]
Fosfomycin: This antibiotic enters the bacterial cell through the glycerol-3-phosphate and hexose-6-phosphate transporter systems.[2] Inside the cell, fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[3] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis.[3] By blocking this pathway, fosfomycin prevents the formation of N-acetylmuramic acid, a crucial precursor for the bacterial cell wall, leading to cell lysis.
Signaling Pathway Diagrams
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
Direct comparative studies of the in vitro activity of this compound and fosfomycin are scarce in recent literature. The following tables summarize available MIC data for each antibiotic against key Gram-positive and Gram-negative pathogens. It is important to note that testing conditions, such as the media used, can significantly impact MIC values, particularly for this compound.
Table 1: this compound In Vitro Activity
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Escherichia coli | 0.5 - 16 | Activity is antagonized by peptides in media. |
| Staphylococcus aureus | 4 - >128 | Generally bacteriostatic against Gram-positive organisms. |
| Pseudomonas aeruginosa | 32 - >128 | Less susceptible than other Gram-negative bacteria. |
| Proteus spp. | 16 - >128 | Less susceptible than other Gram-negative bacteria. |
Data compiled from older studies; susceptibility may vary with current clinical isolates.
Table 2: Fosfomycin In Vitro Activity
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.5 | 2 |
| Staphylococcus aureus | 4 | 16 |
| Pseudomonas aeruginosa | 64 | 256 |
| Klebsiella pneumoniae | 8 | 16 |
| Enterococcus faecalis | 32 | 64 |
MIC values can vary significantly based on the presence of resistance mechanisms.
In Vivo Efficacy
Table 3: this compound In Vivo Efficacy (Murine Systemic Infection Model)
| Bacterial Strain | Route of Administration | ED50 (mg/kg) |
| Escherichia coli | Subcutaneous | 1 - 10 |
| Staphylococcus aureus | Subcutaneous | 25 - 100 |
| Proteus mirabilis | Subcutaneous | 10 - 50 |
ED50 (Effective Dose 50%) is the dose required to protect 50% of the animals from lethal infection. Data is from historical studies and may not reflect efficacy against contemporary, resistant strains.
Table 4: Fosfomycin In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)
| Bacterial Strain | Pharmacodynamic Endpoint | 24-h AUC/MIC Ratio Target |
| Escherichia coli | Net stasis | 24 |
| Klebsiella pneumoniae | Net stasis | 21 |
| Pseudomonas aeruginosa | Net stasis | 15 |
| Enterobacteriaceae | 1-log kill | 83 |
AUC/MIC (Area Under the Curve to Minimum Inhibitory Concentration ratio) is a key pharmacodynamic index predicting efficacy.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of antimicrobial efficacy.
In Vitro Susceptibility Testing: Agar (B569324) Dilution Method for Fosfomycin
The agar dilution method is the reference standard for determining the MIC of fosfomycin.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model for Fosfomycin
This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized infections.
Conclusion
Fosfomycin is a well-characterized antibiotic with a broad spectrum of activity and established clinical utility. This compound represents an interesting pro-drug approach to target bacterial cell wall synthesis, though it has been less extensively studied in recent years. The provided data and protocols offer a foundation for further comparative research. Future studies directly comparing the in vitro and in vivo efficacy of these two agents against contemporary, multidrug-resistant bacterial isolates would be of significant value to the drug development community.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
A Comparative Guide to the Mechanisms of Action: Alaphosphin vs. D-cycloserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two important antibacterial agents that target bacterial cell wall synthesis: Alaphosphin and D-cycloserine. Both compounds interfere with the D-alanine branch of peptidoglycan biosynthesis, a pathway essential for bacterial survival and absent in humans, making it an attractive target for antimicrobial therapy.
Overview of Mechanism of Action
This compound and D-cycloserine, while both targeting D-alanine metabolism, exhibit distinct mechanisms of entry, activation, and enzyme inhibition.
This compound is a phosphonopeptide prodrug, L-alanyl-L-1-aminoethylphosphonic acid, that requires active transport into the bacterial cell and subsequent enzymatic cleavage to exert its antibacterial effect.[1][2] Its mechanism can be summarized in three key stages:
-
Active Transport: this compound is actively transported into the bacterial cell via peptide permease systems.[1]
-
Intracellular Activation: Once inside the cell, intracellular peptidases cleave the L-alanyl moiety, releasing the active inhibitor, L-1-aminoethylphosphonic acid (Ala-P).[1][3] This active metabolite is an analog of L-alanine.[4]
-
Enzyme Inhibition: The primary target of Ala-P is alanine (B10760859) racemase (Alr), the enzyme responsible for converting L-alanine to D-alanine.[1][4] The nature of this inhibition varies between bacterial types. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the inhibition is reversible and competitive.[1] In contrast, in Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis, the inhibition is time-dependent and irreversible.[1][3] A secondary, less potent inhibitory action on UDP-N-acetylmuramyl-L-alanine synthetase (MurC) has also been suggested.[1]
D-cycloserine , a structural analog of D-alanine, is a broad-spectrum antibiotic that directly inhibits two essential enzymes in the peptidoglycan synthesis pathway without the need for intracellular activation.[5] Its mechanism involves:
-
Enzyme Inhibition: D-cycloserine competitively inhibits both:
-
Alanine Racemase (Alr): This prevents the formation of D-alanine from L-alanine.[5]
-
D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial precursor for the peptidoglycan chain.[5] The inhibition of Ddl is considered the primary lethal target of D-cycloserine. Recent studies have shown that the inhibition of D-alanine:D-alanine ligase by D-cycloserine proceeds via a distinct phosphorylated form of the drug.[6]
-
The dual-target inhibition by D-cycloserine makes it a potent inhibitor of cell wall synthesis, leading to bacterial lysis.
Quantitative Data: Enzyme Inhibition
Direct comparative studies providing inhibitory constants for both this compound's active metabolite and D-cycloserine under identical experimental conditions are limited. The following tables summarize available data from different studies. It is important to note that variations in experimental conditions (e.g., enzyme source, pH, temperature) can significantly influence these values.
Table 1: Inhibition of Alanine Racemase
| Inhibitor | Enzyme Source | Inhibition Type | Ki / IC50 | Reference |
| L-1-aminoethylphosphonic acid (Ala-P) | Streptococcus faecalis | Time-dependent, Irreversible | - | [3] |
| L-1-aminoethylphosphonic acid (Ala-P) | Bacillus stearothermophilus | Slow-binding, Reversible | KI = 1 mM (initial complex) | [7] |
| D-cycloserine | Mycobacterium tuberculosis | Competitive | - |
Table 2: Inhibition of D-alanine:D-alanine Ligase
| Inhibitor | Enzyme Source | Inhibition Type | Ki / IC50 | Reference |
| L-1-aminoethylphosphonic acid derivatives | Streptococcus faecalis | Inhibition observed | - | [8] |
| D-cycloserine | Mycobacterium tuberculosis | Competitive | Ki,DCS1 = 14 µM, Ki,DCS2 = 25 µM | [9] |
Note: While some derivatives of Ala-P have been shown to inhibit D-alanine:D-alanine ligase, the active metabolite of this compound itself is not considered a primary inhibitor of this enzyme.
Experimental Protocols
Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This method is widely used to determine the kinetic parameters of alanine racemase inhibitors. The assay couples the racemization of D-alanine to L-alanine with the L-alanine dehydrogenase-catalyzed deamination of L-alanine, which reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Buffer (e.g., Tris-HCl or Tricine, pH 8.5-10)[10]
-
Test inhibitor (this compound's active metabolite or D-cycloserine)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing buffer, a defined concentration of alanine racemase, L-alanine dehydrogenase, and NAD+.
-
Add varying concentrations of the test inhibitor to the wells. Include appropriate controls (no inhibitor, known inhibitor).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a saturating concentration of D-alanine.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at varying substrate concentrations.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)[11][12]
-
Test compound (this compound or D-cycloserine)
-
Spectrophotometer or plate reader to measure optical density (OD) at 600 nm
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).[11]
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the growth medium.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[13]
-
Determine the MIC by visually inspecting for turbidity or by measuring the OD600. The MIC is the lowest concentration at which no growth is observed.[12]
Visualization of Mechanisms and Workflows
Mechanism of Action Diagrams
Caption: this compound's mechanism of action.
Caption: D-cycloserine's mechanism of action.
Experimental Workflow Diagram
Caption: MIC determination workflow.
Resistance Mechanisms
This compound: Information on specific resistance mechanisms to this compound is not as extensively documented as for D-cycloserine. However, potential mechanisms could include:
-
Impaired Transport: Mutations in the peptide permease systems could reduce the uptake of this compound into the cell.
-
Reduced Activation: Decreased activity of intracellular peptidases could prevent the cleavage of this compound into its active form.
-
Target Modification: Alterations in the structure of alanine racemase could reduce the binding affinity of L-1-aminoethylphosphonic acid.
Importantly, this compound has been shown to have no cross-resistance with other classes of antibiotics, including penicillins.
D-cycloserine: Resistance to D-cycloserine is better characterized and can arise from several mechanisms:
-
Target Overexpression: Increased production of alanine racemase (Alr) or D-alanine:D-alanine ligase (Ddl) can titrate out the inhibitor.
-
Target Modification: Mutations in the alr or ddlA genes can lead to enzymes with reduced affinity for D-cycloserine.
-
Impaired Transport: Mutations affecting the transport of D-alanine and glycine (B1666218) can also reduce the uptake of D-cycloserine.
Summary of Comparison
| Feature | This compound | D-cycloserine |
| Drug Class | Phosphonopeptide Prodrug | D-alanine Analog |
| Activation | Requires intracellular cleavage | Directly active |
| Primary Target(s) | Alanine Racemase (Alr) | Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl) |
| Nature of Inhibition | Alr: Reversible (Gram-), Irreversible (Gram+) | Alr & Ddl: Competitive |
| Resistance | Less characterized; no cross-resistance | Target overexpression, target modification, impaired transport |
Conclusion
Both this compound and D-cycloserine are valuable antibiotics that disrupt the essential process of bacterial cell wall synthesis by targeting D-alanine metabolism. This compound's unique prodrug strategy, requiring active transport and intracellular activation, presents a distinct approach compared to the direct, dual-target inhibition of D-cycloserine. Understanding these nuanced mechanisms of action, along with their respective resistance profiles, is crucial for the effective use of these drugs and for the development of novel antibacterial agents that can overcome existing resistance challenges. Further research into direct comparative studies and the elucidation of this compound resistance mechanisms will provide a more complete picture of their therapeutic potential.
References
- 1. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (beta-Chloro-alpha-aminoethyl)phosphonic acids as inhibitors of alanine racemase and D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Revitalizing Meropenem: A Synergistic Approach with Alaphosphin Against Resistant Pathogens
For Immediate Release
In the ongoing battle against antimicrobial resistance, the potentiation of existing antibiotics offers a promising strategy to overcome challenging pathogens. This guide explores the synergistic potential of combining alaphosphin with the carbapenem (B1253116) antibiotic meropenem (B701) against drug-resistant bacterial strains. By targeting different stages of the crucial peptidoglycan synthesis pathway, this combination presents a compelling case for further investigation and development.
Unraveling the Mechanism of Synergy
Meropenem, a broad-spectrum β-lactam antibiotic, exerts its bactericidal effect by inhibiting the activity of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides structural integrity to the bacterial cell wall.[1] Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
This compound, a phosphonopeptide pro-drug, employs a "Trojan horse" strategy to enter the bacterial cell via peptide transport systems.[2] Once inside, it is cleaved by intracellular peptidases to release its active component, L-1-aminoethylphosphonic acid.[2] This molecule acts as a potent inhibitor of alanine (B10760859) racemase, an enzyme responsible for converting L-alanine to D-alanine, a critical component of the peptidoglycan precursor lipid II.[2] By depleting the pool of D-alanine, this compound effectively halts peptidoglycan synthesis at an early cytoplasmic stage.[2]
The proposed synergistic action of this compound and meropenem stems from their complementary attacks on the same vital bacterial process: cell wall biosynthesis. This compound's inhibition of an early step reduces the production of the building blocks needed for cell wall construction, while meropenem's inhibition of a late-stage enzymatic activity prevents the proper assembly of the peptidoglycan that is produced. This dual-pronged assault can overwhelm the bacterium's ability to maintain its cell wall, leading to enhanced bactericidal activity.
Visualizing the Combined Attack on Peptidoglycan Synthesis
The following diagram illustrates the distinct yet complementary points of inhibition for this compound and meropenem within the bacterial cell wall synthesis pathway.
Evaluating Synergy: Experimental Approaches and Data
The synergistic interaction between this compound and meropenem can be quantitatively assessed using standard in vitro methods such as the checkerboard assay and time-kill studies.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a measure of the synergistic effect of two antimicrobial agents.
Hypothetical Data:
The following table presents hypothetical data from a checkerboard assay of this compound and meropenem against a meropenem-resistant strain of Pseudomonas aeruginosa. This data is for illustrative purposes, modeled on findings from synergistic combinations of other β-lactam antibiotics.[3]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (FIC this compound + FIC Meropenem) | Interpretation |
| This compound | 64 | 8 | 0.125 | 0.375 | Synergy |
| Meropenem | 32 | 8 | 0.250 |
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at a specific time point.
Experimental Protocols
Detailed methodologies for assessing the synergy between this compound and meropenem are outlined below.
I. Checkerboard Synergy Assay Protocol
1. Materials:
-
This compound and meropenem analytical standards.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Resistant bacterial strain(s) of interest (e.g., meropenem-resistant P. aeruginosa).
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Antibiotic Dilution: Prepare stock solutions of this compound and meropenem. In a 96-well plate, create two-fold serial dilutions of meropenem along the x-axis and this compound along the y-axis.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the formula: FICI = FIC of this compound + FIC of Meropenem, where FIC = (MIC of drug in combination) / (MIC of drug alone).
II. Time-Kill Assay Protocol
1. Materials:
-
This compound and meropenem.
-
CAMHB.
-
Resistant bacterial strain(s).
-
Sterile culture tubes or flasks.
-
Shaking incubator.
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies).
2. Procedure:
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Exposure: Prepare tubes with CAMHB containing:
-
No drug (growth control).
-
This compound alone (at a sub-MIC concentration, e.g., 0.25x MIC).
-
Meropenem alone (at a sub-MIC concentration, e.g., 0.25x MIC).
-
The combination of this compound and meropenem at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots for viable cell counting.
-
Data Analysis: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) to determine the CFU/mL. Plot the log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical workflow for evaluating the in vitro synergy of this compound and meropenem.
Conclusion and Future Directions
The combination of this compound and meropenem holds significant theoretical promise for combating infections caused by resistant bacteria. By targeting the peptidoglycan synthesis pathway at two distinct points, this combination has the potential to restore the efficacy of meropenem against otherwise resistant strains. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this synergy. Further in vitro and in vivo studies are warranted to validate this therapeutic strategy and to determine its potential clinical utility in an era of increasing antimicrobial resistance.
References
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Alaphosphin and beta-lactam antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Alaphosphin and beta-lactam antibiotics, two classes of antibacterial agents that target the bacterial cell wall. While both interfere with this essential structure, their distinct mechanisms of action, spectrum of activity, and resistance profiles present different advantages and disadvantages in the context of antimicrobial chemotherapy.
At a Glance: this compound vs. Beta-Lactam Antibiotics
| Feature | This compound | Beta-Lactam Antibiotics |
| Primary Target | Alanine (B10760859) racemase and D-alanine:D-alanine ligase | Penicillin-Binding Proteins (PBPs) |
| Mechanism of Action | Inhibition of peptidoglycan precursor synthesis | Inhibition of peptidoglycan cross-linking |
| Spectrum of Activity | Primarily active against Gram-negative bacteria, particularly Escherichia coli. Moderate activity against other Enterobacteriaceae. Less active against Gram-positive organisms and inactive against Pseudomonas aeruginosa.[1] | Broad spectrum, with different classes having varied activity against Gram-positive, Gram-negative, and anaerobic bacteria. |
| Resistance Mechanism | Impaired peptide transport, altered target enzymes. | Production of beta-lactamase enzymes, alteration of PBPs, reduced permeability. |
| Synergy | Shows synergy with beta-lactam antibiotics.[1] | Can be combined with beta-lactamase inhibitors to overcome resistance. |
Mechanism of Action
The antibacterial effects of both this compound and beta-lactam antibiotics culminate in the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. However, they target different stages of this intricate process.
This compound: This phosphonopeptide acts as a prodrug, being actively transported into the bacterial cell via peptide permeases. Intracellularly, it is cleaved to release L-1-aminoethylphosphonic acid (L-Ala-P), an analogue of D-alanine. L-Ala-P then inhibits two key enzymes in the peptidoglycan synthesis pathway: alanine racemase and D-alanine:D-alanine ligase. This leads to a depletion of the essential D-alanine-D-alanine dipeptide precursor, thereby halting peptidoglycan production.
Beta-Lactam Antibiotics: This large class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, possesses a characteristic beta-lactam ring. They mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor and act by acylating the active site of penicillin-binding proteins (PBPs). PBPs are essential enzymes that catalyze the final transpeptidation step of peptidoglycan synthesis, which involves cross-linking the peptide side chains of the glycan strands. By inhibiting PBPs, beta-lactams prevent the formation of a stable cell wall, leading to cell lysis and bacterial death.
In Vitro Activity: A Comparative Overview
Direct head-to-head comparative studies providing Minimum Inhibitory Concentration (MIC) values for both this compound and a range of beta-lactam antibiotics under identical experimental conditions are scarce in publicly available literature. The following table summarizes available MIC data from various sources to provide a general comparison. It is important to note that variations in experimental protocols (e.g., media, inoculum size) can influence MIC values.
| Organism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Escherichia coli | Highly active[1] | 2 - >32[2] | 0.03 - >128 |
| Staphylococcus aureus | Less active than beta-lactams[1] | 0.25 - >256[2] | 2 - >128 |
| Pseudomonas aeruginosa | Inactive[1] | >128[2] | 8 - >128 |
| Streptococcus pneumoniae | Data not readily available | 0.015 - 8 | 0.015 - 2 |
Note: The provided MIC ranges are compiled from various studies and should be interpreted with caution due to potential variations in testing methodologies.
Experimental Protocols
The determination of in vitro susceptibility of bacteria to antimicrobial agents is crucial for guiding therapeutic choices and for the evaluation of new compounds. Standardized methods are essential for reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for these assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically prepare a stock solution of the antimicrobial agent (this compound or a beta-lactam) at a concentration of at least 1000 µg/mL in a suitable solvent. Sterilization by membrane filtration is recommended.
2. Preparation of Inoculum:
-
From a pure 18-24 hour culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation of Microdilution Trays:
-
Use sterile 96-well microtiter plates.
-
Prepare serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
1. Preparation of Inoculum:
-
Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).
2. Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
3. Application of Antimicrobial Disks:
-
Aseptically apply antimicrobial-impregnated paper disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.
-
Ensure that the disks are in firm contact with the agar surface and are spaced far enough apart to prevent overlapping of the zones of inhibition.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
5. Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established zone diameter interpretive standards provided by the CLSI.
Conclusion
This compound and beta-lactam antibiotics represent two distinct strategies for targeting the bacterial cell wall. Beta-lactams, a cornerstone of antibiotic therapy, directly inhibit the final step of peptidoglycan cross-linking and are available in a wide variety of formulations with broad spectra of activity. Their primary liability is the widespread emergence of resistance mediated by beta-lactamase enzymes.
This compound, in contrast, acts earlier in the peptidoglycan synthesis pathway by inhibiting the formation of a key precursor. Its spectrum of activity appears to be more focused on Gram-negative bacteria, particularly E. coli. A notable feature of this compound is its reported synergistic activity with beta-lactam antibiotics, suggesting potential for combination therapies that could enhance efficacy and combat resistance.
For drug development professionals, the distinct mechanism of this compound presents an opportunity for developing novel antibacterials that could be effective against pathogens resistant to existing drug classes. Further head-to-head comparative studies with robust quantitative data are warranted to fully elucidate the clinical potential of this compound, both as a standalone agent and in combination with other antibiotics. Researchers should adhere to standardized experimental protocols, such as those outlined by the CLSI, to ensure the generation of reliable and comparable data.
References
A Comparative Guide to the In Vivo Efficacy of Alaphosphin and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alaphosphin, a phosphonopeptide antibacterial agent, and vancomycin (B549263), a glycopeptide antibiotic, both target bacterial cell wall synthesis but through distinct mechanisms. Vancomycin has been a cornerstone in treating serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This compound has demonstrated broad-spectrum activity, including against Gram-negative bacteria. This guide presents available data to facilitate a comparative understanding of their potential in vivo performance.
Data Presentation: In Vivo Efficacy
A direct quantitative comparison of the in vivo efficacy of this compound and vancomycin is challenging due to the lack of head-to-head studies. The following table summarizes available efficacy data from separate murine infection models. It is crucial to note that the experimental conditions were not identical, and therefore, the data should be interpreted with caution.
| Parameter | This compound | Vancomycin | Source |
| Animal Model | Systemic infection in mice | Systemic (sepsis) infection in mice | [1] |
| Challenge Organism | Data not specified in comparable studies | Staphylococcus aureus | [1] |
| Efficacy Endpoint | Protective effect (general) | Effective Dose 50 (ED₅₀) | [1] |
| Reported Efficacy | Selected for human trials based on in vivo activity | 2.32–5.84 mg/kg | [1] |
| Animal Model | - | Neutropenic thigh infection in mice | [2] |
| Challenge Organism | - | Staphylococcus aureus | [2] |
| Efficacy Endpoint | - | Log₁₀ CFU reduction/thigh at 24h | [2] |
| Reported Efficacy | - | Significant reduction in bacterial load | [2] |
Note: The lack of specific quantitative in vivo efficacy data for this compound in widely used models like the murine thigh infection model limits a direct comparison with vancomycin.
Mechanism of Action
This compound
This compound's mechanism of action is a multi-step process that involves active transport into the bacterial cell, enzymatic cleavage, and subsequent inhibition of a key enzyme in peptidoglycan synthesis.[3]
-
Active Transport : this compound is actively transported into the bacterial cell via peptide permeases.[3]
-
Intracellular Cleavage : Once inside the cell, peptidases cleave this compound, releasing the active metabolite, L-1-aminoethylphosphonate (Ala-P).[3]
-
Enzyme Inhibition : Ala-P acts as an analogue of D-alanine and inhibits alanine (B10760859) racemase, an enzyme essential for the conversion of L-alanine to D-alanine, a crucial component of the bacterial cell wall.[3] This disruption in the supply of D-alanine inhibits peptidoglycan synthesis.
Mechanism of action of this compound.
Vancomycin
Vancomycin inhibits a later stage of peptidoglycan synthesis by binding directly to the peptide side chains of the peptidoglycan precursors.
-
Binding to Precursors : Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.
-
Inhibition of Transglycosylation and Transpeptidation : This binding sterically hinders the two key enzymatic reactions in cell wall synthesis: transglycosylation (the polymerization of the glycan chains) and transpeptidation (the cross-linking of the peptide side chains). This leads to a weakened cell wall and eventual cell lysis.
Mechanism of action of Vancomycin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are representative protocols for in vivo studies of vancomycin and a generalized protocol for this compound based on available literature.
Vancomycin: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.
1. Animals:
-
Specific pathogen-free, female ICR (CD-1) mice, typically 6-8 weeks old.
2. Immunosuppression:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection.
3. Infection:
-
A clinical isolate of Staphylococcus aureus (e.g., MRSA) is grown to a logarithmic phase.
-
Mice are anesthetized, and a 0.1 mL suspension containing a specific inoculum (e.g., 10⁶ to 10⁷ CFU/thigh) is injected into the thigh muscle.
4. Treatment:
-
Treatment with vancomycin (e.g., administered subcutaneously or intravenously) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).
-
Dosing regimens can vary to mimic human pharmacokinetic profiles.
5. Efficacy Evaluation:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized.
-
The thigh muscles are aseptically excised, homogenized in a sterile buffer.
-
Serial dilutions of the homogenates are plated on appropriate agar (B569324) plates.
-
Bacterial colonies are counted after incubation to determine the number of CFU per gram of tissue.
-
Efficacy is typically expressed as the log₁₀ reduction in CFU/g of tissue compared to the initial inoculum or a control group.
Experimental workflow for Vancomycin in a murine thigh infection model.
This compound: Generalized Murine Systemic Infection Model
Published studies on this compound describe its efficacy in systemic infection models in rodents, leading to its selection for human trials. A generalized protocol is outlined below.
1. Animals:
-
Standard laboratory mice (strain may vary).
2. Infection:
-
Mice are infected intraperitoneally with a lethal dose of a susceptible bacterial strain (e.g., Escherichia coli, Salmonella spp.).
3. Treatment:
-
This compound is administered at various doses and routes (e.g., subcutaneous, oral) at specified times relative to infection.
-
A control group receives a vehicle.
4. Efficacy Evaluation:
-
The primary endpoint is typically survival over a defined period (e.g., 7-14 days).
-
The protective effect is often quantified by the ED₅₀ (the dose required to protect 50% of the animals from lethal infection).
-
In some studies, bacterial load in organs like the spleen and liver may be determined at specific time points.
Conclusion
Vancomycin remains a critical therapeutic option for severe Gram-positive infections, with its in vivo efficacy well-documented in various animal models. This compound presents an alternative mechanism of action with a broader spectrum that includes Gram-negative pathogens. However, a comprehensive comparison of their in vivo efficacy is hampered by the lack of direct comparative studies and detailed quantitative data for this compound in standardized infection models. Future research involving head-to-head comparisons in models such as the neutropenic murine thigh infection model would be invaluable for elucidating the relative therapeutic potential of these two antibacterial agents.
References
Validating Alaphosphin's Inhibition of Alanine Racemase in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alaphosphin and other key inhibitors of alanine (B10760859) racemase, an essential bacterial enzyme and a prime target for novel antibacterial agents. Detailed experimental protocols for validating inhibitor efficacy in cell lysates are presented, alongside clear, data-driven comparisons to support your research and development endeavors.
Comparative Efficacy of Alanine Racemase Inhibitors
This compound stands out as a potent inhibitor of alanine racemase. It functions as a prodrug, actively transported into bacterial cells where it is metabolized to its active form, L-1-aminoethylphosphonic acid (Ala(P)).[1] The inhibitory potency of Ala(P) and other well-characterized alanine racemase inhibitors varies between bacterial species and is often quantified by the inhibition constant (Ki). A lower Ki value signifies a more potent inhibitor.
The table below summarizes the available inhibition data for this compound's active form and other common alanine racemase inhibitors.
| Inhibitor | Active Form | Target Organism(s) | Inhibition Type | Ki Value (µM) |
| This compound | L-1-aminoethylphosphonic acid | Escherichia coli (Gram-negative) | Reversible, Competitive | 30[2] |
| Staphylococcus aureus, Streptococcus faecalis (Gram-positive) | Irreversible, Time-dependent | 400[2] | ||
| D-Cycloserine | D-Cycloserine | Escherichia coli | Competitive | 650 (D-isomer)[3] |
| O-Carbamyl-D-serine | O-Carbamyl-D-serine | Various bacteria | Suicide Substrate[4] | Data not available |
| β,β,β-Trifluoroalanine | β,β,β-Trifluoroalanine | S. typhimurium, B. stearothermophilus | Suicide Substrate[5] | Data not available |
Mechanism of Action: this compound
This compound's journey to inhibiting alanine racemase is a multi-step process, as depicted in the signaling pathway below. This process ensures targeted delivery and activation within the bacterial cell, minimizing off-target effects.
Caption: this compound's mechanism of action from cell entry to enzyme inhibition.
Experimental Protocol for Validating this compound's Inhibition of Alanine Racemase in Cell Lysates
This protocol details a robust method for determining the inhibitory effect of this compound on alanine racemase activity directly within bacterial cell lysates.
Preparation of Bacterial Cell Lysate
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli or S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., phosphate buffer with a protease inhibitor cocktail). Lyse the cells using a suitable method such as sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the crude cell lysate containing alanine racemase.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
Alanine Racemase Activity Assay (Coupled Enzyme Assay)
This assay measures the conversion of L-alanine to D-alanine by alanine racemase. The production of D-alanine is coupled to the reduction of NAD+ to NADH by D-amino acid dehydrogenase, which can be monitored spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.5)
-
50 mM L-alanine (substrate)
-
1.5 mM NAD+
-
0.5 U/mL D-amino acid dehydrogenase
-
-
Assay Initiation: In a 96-well plate, add a standardized amount of cell lysate (e.g., 50 µg of total protein) to the reaction mixture.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a microplate reader. The rate of NADH production is proportional to the alanine racemase activity.
Inhibition Assay
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent. Remember that this compound needs to be pre-incubated with the lysate to allow for its conversion to the active Ala(P).
-
Pre-incubation: Pre-incubate the cell lysate with varying concentrations of this compound for a set period (e.g., 30-60 minutes) at room temperature to allow for the intracellular peptidases in the lysate to cleave this compound into its active form.
-
Inhibition Measurement: Following pre-incubation, initiate the alanine racemase activity assay as described above by adding the reaction mixture to the lysate-inhibitor mix.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Experimental Workflow
The following diagram illustrates the general workflow for validating an alanine racemase inhibitor using a cell lysate-based assay.
Caption: General experimental workflow for validating an alanine racemase inhibitor.
References
- 1. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. O-Carbamoyl-D-serine | CAS 2105-23-9 | Tocris Bioscience [tocris.com]
- 5. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Lack of Cross-Resistance Between Alaphosphin and Penicillins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alaphosphin and penicillins, with a focus on the fundamental reasons for the lack of cross-resistance between these two classes of antibacterial agents. The information presented is supported by established mechanisms of action and a review of available literature.
Executive Summary
This compound exhibits no cross-resistance with penicillins due to their fundamentally different mechanisms of action.[1] this compound targets the early, cytoplasmic stages of bacterial cell wall peptidoglycan synthesis, while penicillins inhibit the final, periplasmic cross-linking stage. This divergence in molecular targets means that resistance mechanisms developed by bacteria against penicillins, such as the production of β-lactamases or alterations in penicillin-binding proteins (PBPs), do not confer resistance to this compound.
Mechanisms of Action: A Tale of Two Pathways
The lack of cross-resistance is best understood by examining the distinct signaling pathways and cellular locations targeted by each drug.
This compound: A Pro-Drug Targeting Cytoplasmic Precursors
This compound is a phosphonopeptide that acts as a pro-drug. Its mechanism can be broken down into three key stages:
-
Active Transport: this compound is actively transported into the bacterial cell by peptide permeases.
-
Intracellular Cleavage: Once inside the cytoplasm, peptidases cleave this compound, releasing the active metabolite, L-1-aminoethylphosphonic acid (Ala(P)).
-
Enzyme Inhibition: Ala(P) is an analogue of D-alanine and primarily inhibits alanine racemase , an enzyme essential for the conversion of L-alanine to D-alanine. D-alanine is a crucial component of the peptidoglycan cell wall. A secondary target is UDP-N-acetylmuramyl-L-alanine synthetase.
By inhibiting these enzymes, this compound depletes the intracellular pool of D-alanine, thereby halting peptidoglycan synthesis at a very early stage within the cytoplasm.
Figure 1. Mechanism of action of this compound.
Penicillins: Targeting Periplasmic Cross-Linking
Penicillins belong to the β-lactam class of antibiotics. Their mechanism of action is well-established and occurs in the periplasmic space (in Gram-negative bacteria) or outside the cytoplasmic membrane (in Gram-positive bacteria).
-
Target Binding: Penicillins bind to and inactivate Penicillin-Binding Proteins (PBPs).
-
Enzyme Inhibition: The primary targets of penicillins are the DD-transpeptidases, a type of PBP. These enzymes are responsible for the final step in peptidoglycan synthesis: the cross-linking of adjacent peptidoglycan strands.
-
Cell Lysis: By inhibiting this cross-linking, penicillins weaken the bacterial cell wall, leading to cell lysis and death.
Figure 2. Mechanism of action of Penicillins.
Data Presentation: Comparative Efficacy
The following tables are illustrative of the expected results based on the qualitative descriptions found in the literature.
Table 1: Illustrative MIC Data for this compound and Penicillin G against Staphylococcus aureus
| Strain | Penicillin G Resistance Mechanism | Penicillin G MIC (µg/mL) | This compound MIC (µg/mL) |
| S. aureus (Penicillin-Susceptible) | None | ≤ 0.12 | 8 |
| S. aureus (Penicillin-Resistant) | β-lactamase production | > 0.12 | 8 |
Table 2: Illustrative MIC Data for this compound and Ampicillin against Escherichia coli
| Strain | Ampicillin Resistance Mechanism | Ampicillin MIC (µg/mL) | This compound MIC (µg/mL) |
| E. coli (Ampicillin-Susceptible) | None | ≤ 8 | 4 |
| E. coli (Ampicillin-Resistant) | β-lactamase production | > 8 | 4 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes to demonstrate the lack of cross-resistance. Actual values may vary depending on the specific strain and testing conditions.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The lack of cross-resistance can be experimentally verified by determining the MIC of this compound and a representative penicillin against a panel of penicillin-susceptible and penicillin-resistant bacterial strains. A standard method for this is the broth microdilution method.
Objective
To determine and compare the MICs of this compound and Penicillin G against penicillin-susceptible and penicillin-resistant strains of a target bacterium (e.g., Staphylococcus aureus).
Materials
-
This compound analytical standard
-
Penicillin G analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Penicillin-susceptible and penicillin-resistant bacterial strains (e.g., S. aureus ATCC 25923 and a clinical isolate known to produce β-lactamase)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and Penicillin G in a suitable solvent at a concentration of 1280 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of the microtiter plate.
-
Add 200 µL of the antibiotic stock solution (e.g., Penicillin G) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
Repeat this process for each antibiotic and each bacterial strain.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Expected Outcome
The MIC of Penicillin G will be significantly higher for the penicillin-resistant strain compared to the susceptible strain. In contrast, the MIC of this compound is expected to be similar for both strains, demonstrating the absence of cross-resistance.
References
Evaluating the Synergistic Bactericidal Activity of Alaphosphin and β-Lactams: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic bactericidal activity of Alaphosphin (also known as alafosfalin) and β-lactam antibiotics. This analysis is based on available experimental data and outlines detailed methodologies for reproducing and expanding upon these findings.
The combination of this compound, a phosphonodipeptide antibacterial agent, with β-lactam antibiotics has been shown to exhibit significant synergistic activity against a range of bacteria.[1][2] This synergy is particularly pronounced in bacteria that have developed some level of resistance to the β-lactam component alone.[1][2] This guide synthesizes the available data, details the underlying mechanisms, and provides comprehensive experimental protocols to facilitate further research in this promising area of combination therapy.
Mechanism of Synergistic Action
The enhanced bactericidal effect of combining this compound and β-lactams stems from their complementary attacks on the bacterial cell wall synthesis pathway.
-
This compound's Mode of Action: this compound is actively transported into the bacterial cell via peptide permeases. Inside the cell, it is cleaved by peptidases to release L-1-aminoethylphosphonic acid. This active metabolite then inhibits alanine (B10760859) racemase, an essential enzyme for the synthesis of D-alanine, a crucial component of the peptidoglycan cell wall.
-
β-Lactam's Mode of Action: β-lactam antibiotics, such as penicillins and cephalosporins, inhibit the final step of peptidoglycan synthesis. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan strands. This leads to a weakened cell wall and, ultimately, cell lysis.
The synergy arises from the sequential disruption of the same vital pathway. This compound weakens the initial stages of peptidoglycan precursor formation, making the bacterium more susceptible to the later-stage inhibition of cell wall cross-linking by the β-lactam antibiotic.
Quantitative Data on Synergistic Activity
While recent quantitative data for this compound and β-lactam combinations are limited, historical studies provide strong evidence of synergy. The combination of alafosfalin (B1664488) and cephalexin (B21000) has demonstrated synergistic effects against a variety of bacterial genera.[1][2] The tables below summarize the expected outcomes from synergy testing based on these earlier findings and provide a template for presenting modern experimental data.
Table 1: Checkerboard Assay Results for this compound and a β-Lactam Antibiotic
| Bacterial Strain | This compound MIC (µg/mL) | β-Lactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | β-Lactam MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism
Table 2: Time-Kill Assay Results for this compound and a β-Lactam Antibiotic against a Target Bacterium
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Interpretation |
| Growth Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | - |
| This compound (at 0.5 x MIC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| β-Lactam (at 0.5 x MIC) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + β-Lactam | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | Synergy (if ≥ 2-log10 decrease vs. most active single agent) |
Experimental Protocols
The following are detailed methodologies for conducting key experiments to evaluate the synergistic activity of this compound and β-lactam antibiotics.
Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent. Perform serial twofold dilutions of this compound along the x-axis of a 96-well microtiter plate and serial twofold dilutions of the β-lactam along the y-axis.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of both drugs.
Time-Kill Assay
This assay assesses the rate and extent of bactericidal activity of the antibiotic combination over time.
-
Preparation: Prepare tubes of broth medium containing the test bacterium at a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Addition: Add this compound alone, the β-lactam alone (typically at sub-inhibitory concentrations, e.g., 0.5 x MIC), and the combination of both to separate tubes. Include a growth control tube with no antibiotic.
-
Sampling and Plating: Incubate all tubes at 37°C. At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
The combination of this compound and β-lactam antibiotics presents a compelling strategy for combating bacterial infections, particularly those with emerging resistance. The synergistic mechanism, targeting two distinct steps in the crucial peptidoglycan synthesis pathway, provides a strong rationale for its efficacy. While further research with modern quantitative techniques is warranted to fully characterize this synergy against a broader range of contemporary clinical isolates, the foundational evidence and detailed methodologies presented in this guide offer a solid starting point for such investigations. The potential to revitalize the efficacy of existing β-lactam antibiotics makes this a clinically relevant and important area for continued drug development efforts.
References
Alaphosphin's In Vitro Efficacy Against Urinary Tract Pathogens: A Comparative Analysis
For Immediate Release
A comprehensive review of available in vitro data reveals the performance of Alaphosphin, a phosphonopeptide antibiotic, against common urinary tract infection (UTI) isolates. This guide provides a comparative analysis of this compound's activity alongside other frequently prescribed oral antibiotics for UTIs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Comparative In Vitro Activity
The following tables summarize the in vitro activity of this compound and other common oral antibiotics against key urinary tract pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, where available.
Table 1: In Vitro Activity of this compound Against Common Urinary Tract Isolates
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 129 | 0.2 - 100 | 3.13 | 12.5 |
| Klebsiella spp. | 54 | 0.4 - >100 | 12.5 | 100 |
| Enterobacter spp. | 35 | 0.8 - >100 | 6.25 | 50 |
| Serratia spp. | 30 | 0.8 - 100 | 3.13 | 25 |
| Citrobacter spp. | 21 | 0.8 - 50 | 3.13 | 25 |
Data extracted from "Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams".[1]
Table 2: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Oral Antibiotics Against Escherichia coli Urinary Isolates
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 3.13 | 12.5 |
| Fosfomycin | 4 | 64 |
| Ciprofloxacin | Data not available in direct comparison | Data not available in direct comparison |
| Levofloxacin | Data not available in direct comparison | Data not available in direct comparison |
| Trimethoprim/Sulfamethoxazole | Data not available in direct comparison | Data not available in direct comparison |
| Nitrofurantoin (B1679001) | Data not available in direct comparison | Data not available in direct comparison |
Note: Direct comparative studies of this compound against fluoroquinolones, trimethoprim/sulfamethoxazole, and nitrofurantoin with MIC₅₀/MIC₉₀ values from the same set of isolates were not identified in the reviewed literature. The provided Fosfomycin data is from a separate study for general reference.[2]
Mechanism of Action and Experimental Workflows
This compound's antibacterial effect is achieved through the inhibition of peptidoglycan synthesis in the bacterial cell wall. This process involves a unique "Trojan horse" mechanism.
Caption: this compound's mechanism of action.
The in vitro activity of this compound and comparator antibiotics is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for MIC determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro susceptibility of urinary isolates to this compound and comparator agents is determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Clinical isolates are obtained from midstream urine samples of patients with UTIs. Strains are identified using standard microbiological techniques.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Preparation: Stock solutions of the antibiotics are prepared and serially diluted in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
This compound demonstrates promising in vitro activity against a range of common Gram-negative urinary pathogens, particularly E. coli. Its unique mechanism of action and potential for synergy with β-lactams make it an interesting compound for further investigation. However, a clear limitation in the current body of literature is the lack of direct, comprehensive comparative studies against widely used first- and second-line oral agents for UTIs. Future research should focus on conducting such head-to-head in vitro susceptibility studies to better define this compound's potential role in the clinical management of urinary tract infections.
References
- 1. Alafosfalin, a new inhibitor of cell wall biosynthesis: in vitro activity against urinary isolates in Japan and potentiation with beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alaphosphin
This document provides comprehensive guidance on the safe handling and disposal of Alaphosphin, a phosphonodipeptide antibiotic. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safety and compliance with environmental regulations. Given its classification as a potentially hazardous chemical, proper disposal is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound, also known as Alafosfalin, is categorized as an irritant and is harmful if swallowed.[1] As with any laboratory chemical, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Toxicity: Harmful if ingested.[1]
-
Contact Hazard: May cause irritation upon contact with skin or eyes.
-
Environmental Hazard: Improper disposal of antibiotics can contribute to antimicrobial resistance and environmental pollution.[2]
Required Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or a face shield
-
Laboratory coat
-
Closed-toe shoes
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C5H13N2O4P |
| Molecular Weight | 196.14 g/mol |
| Appearance | White powder |
| Melting Point | Decomposes at 295-297 °C |
| GHS Classification | Acute toxicity, oral (Category 4) |
Source: PubChem CID 71957[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with most laboratory chemicals, involves treating it as hazardous waste. Never dispose of this compound or its solutions down the drain or in regular trash.[3][4]
1. Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated from other laboratory waste streams.[3]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.[3]
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and its approximate concentration.[5][6]
-
Include the date when the waste was first added to the container.[6]
3. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure that the storage area is well-ventilated and that incompatible chemicals are segregated.[3][5] Keep the container securely closed except when adding waste.[3]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6][7]
-
Do not attempt to treat or neutralize the this compound waste unless you have a specific, approved protocol and the necessary safety equipment.
-
For spills, absorb the material with an inert absorbent and collect it in the hazardous waste container. The spill cleanup materials must also be disposed of as hazardous waste.[8]
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. Alafosfalin | C5H13N2O4P | CID 71957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
Essential Safety and Logistical Information for Handling Alaphosphin
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Alaphosphin (also known as Alafosfalin). The information is compiled to ensure the safety of laboratory personnel and to outline procedural steps for operational use and waste management.
Hazard Information
This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed[1][2]. It is an antibacterial phosphonopeptide[2]. As with any chemical, it is crucial to avoid contact with skin and eyes and to prevent inhalation of any dust or aerosolized particles.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on its known hazards and general laboratory safety standards for handling potentially hazardous compounds.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Dust Mask (N95 or higher) | Recommended, especially when handling the solid form, to prevent inhalation of airborne particles.[2] |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection. |
| Eye Protection | Safety Goggles or Eyeshields | Essential to protect eyes from splashes or airborne particles.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect feet from spills. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
-
Preparation and Precaution:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.
-
Have an emergency spill kit readily accessible.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don nitrile gloves. For enhanced safety, consider double gloving.
-
Wear safety goggles or a face shield.
-
If there is a risk of generating dust, wear a dust mask (N95 or higher).
-
-
Handling this compound:
-
Carefully weigh the required amount of solid this compound on a tared weigh boat within a fume hood to minimize dust dispersion.
-
When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
After handling, wipe down the work area with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal protocol.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Operational Plan: Disposal of this compound Waste
All waste contaminated with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregation and Collection:
-
Segregate all this compound-contaminated waste (e.g., gloves, weigh boats, pipette tips) from non-hazardous laboratory waste.
-
Place solid waste in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Container Management:
-
Keep hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
